molecular formula C5H8BrNO B1341619 N-Bromoacetylazetidine CAS No. 885267-00-5

N-Bromoacetylazetidine

Cat. No.: B1341619
CAS No.: 885267-00-5
M. Wt: 178.03 g/mol
InChI Key: BWFNEFMRNYTXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Bromoacetylazetidine and its derivatives, such as N-(Bromoacetyl)-3,3-dinitroazetidine (ABDNAZ), serve as versatile and critical synthetic intermediates in organic chemistry and medicinal chemistry research . The structure of these compounds, featuring a reactive bromoacetyl group attached to a strained azetidine ring, makes them valuable electrophiles for constructing more complex nitrogen-containing heterocycles. This includes their use in the synthesis of diverse azetidine-based scaffolds, which are increasingly important in probe and drug discovery due to their desirable three-dimensionality and potential for occupying underutilized chemical space . In particular, research into N-(Bromoacetyl)-3,3-dinitroazetidine has highlighted the application of such compounds as key precursors to energetic materials and specialized chemical compositions . The synthetic utility of this compound is demonstrated in patented methods where 3,3-dinitroazetidine (DNAZ) undergoes acylation with bromoacetyl bromide in the presence of a solvent and a base, such as boron trifluoride etherate, followed by meticulous isolation and purification processes involving water washing and crystallization from solvent mixtures like ethyl acetate and ethanol . Furthermore, azetidine derivatives as a structural class have demonstrated significant potential in pharmaceutical research. For instance, a separate series of azetidine compounds (BGAz) has been identified to exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis , interfering with late-stage mycolic acid biosynthesis—a novel mechanism of action distinct from existing tuberculosis therapeutics . Researchers value this compound for its role in generating molecular complexity and for its physicochemical properties, which can be tailored for specific applications, including those targeting the central nervous system . Proper handling is required, as this reagent is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFNEFMRNYTXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590239
Record name 1-(Azetidin-1-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-00-5
Record name 1-(Azetidin-1-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Bromoacetylazetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Bromoacetylazetidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetylazetidine is a functionalized four-membered heterocyclic compound. The presence of a reactive bromoacetyl group appended to the azetidine ring makes it a valuable reagent and building block in medicinal chemistry and organic synthesis. The strained azetidine ring itself is a key structural motif in numerous biologically active compounds, and its derivatives are actively explored in drug discovery programs. This guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, tailored for professionals in the field.

Chemical Properties and Structure

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₈BrNOPubChem[2]
Molecular Weight 178.03 g/mol SynQuest Labs[1]
CAS Number 885267-00-5SynQuest Labs[1]
Physical State SolidSynQuest Labs[1]
Melting Point No data availableSynQuest Labs[1]
Boiling Point No data availableSynQuest Labs[1]
Solubility No data availableSynQuest Labs[1]
Predicted Boiling Point 257.9 ± 23.0 °CChemicalBook
Predicted Density 1.672 ± 0.06 g/cm³ChemicalBook
Predicted pKa -1.04 ± 0.20ChemicalBook
Structural Information

The structure of this compound consists of a central four-membered azetidine ring, where the nitrogen atom is acylated with a bromoacetyl group.

  • SMILES: C1CN(C1)C(=O)CBr[2]

  • InChI: InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2[2]

The reactivity of this compound is primarily dictated by two key features: the electrophilic carbon of the bromoacetyl group and the strained azetidine ring. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This property allows this compound to act as an alkylating agent for various nucleophiles, such as amines, thiols, and alcohols.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the general reactivity of secondary amines with acyl halides or anhydrides.

Reaction:

Azetidine + Bromoacetyl bromide → this compound + HBr

Materials:

  • Azetidine

  • Bromoacetyl bromide (or bromoacetic anhydride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography setup)

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of bromoacetyl bromide (1.0 equivalent) in the same anhydrous solvent dropwise. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Isolation and Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Logical Relationships and Workflows

The utility of this compound in research and development stems from its ability to act as a covalent linker or a building block for more complex molecules.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical laboratory workflow for the proposed synthesis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Azetidine & Base in Anhydrous Solvent B Cool to 0°C A->B C Add Bromoacetyl Bromide (dropwise) B->C D Reaction at Room Temperature (Monitor by TLC/GC-MS) C->D E Quench Reaction (Water or NaHCO3) D->E Reaction Complete F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter & Concentrate H->I J Purify by Column Chromatography I->J K This compound J->K Characterization

A generalized workflow for the synthesis and purification of this compound.
Logical Relationship: Reactivity as an Alkylating Agent

This compound is a versatile alkylating agent. The bromoacetyl moiety can react with a variety of nucleophiles to form a covalent bond. This reactivity is fundamental to its application in chemical biology and drug development, for example, in the labeling of proteins or the synthesis of more complex molecular architectures.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound (Electrophile) C Nucleophilic Substitution (SN2) A->C B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->C D Azetidine-Functionalized Product C->D E HBr (Byproduct) C->E

References

N-Bromoacetylazetidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885267-00-5

Chemical Formula: C₅H₈BrNO

Molecular Weight: 178.03 g/mol

Introduction

N-Bromoacetylazetidine is a reactive chemical compound featuring a four-membered azetidine ring N-acylated with a bromoacetyl group. This unique structural combination imparts a high degree of reactivity, making it a valuable building block and chemical probe in organic synthesis and drug discovery. The strained azetidine ring can influence the physicochemical properties of molecules into which it is incorporated, while the bromoacetyl moiety serves as a potent electrophile, capable of forming covalent bonds with various nucleophiles.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug development as a covalent modifier, and relevant experimental procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 885267-00-5[1]
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [2]
Appearance Solid (predicted)-
Boiling Point 257.9 ± 23.0 °C (Predicted)-
Density 1.672 ± 0.06 g/cm³ (Predicted)-
InChI Key BWFNEFMRNYTXQG-UHFFFAOYSA-N[3]
SMILES C1CN(C1)C(=O)CBr[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[4][5]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4]

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage.[4]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] In case of inadequate ventilation, use a suitable respirator.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or spray. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture and light sensitive.[4]

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[4]

Synthesis of this compound

Reaction Scheme:

G Azetidine Azetidine Reaction Azetidine->Reaction BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product This compound Byproduct Triethylammonium Bromide Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Azetidine

  • Bromoacetyl bromide

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development

The electrophilic nature of the bromoacetyl group makes this compound a valuable tool in drug discovery, primarily as a covalent modifier of biological targets.

Covalent Inhibition

Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged duration of action and high potency. The bromoacetyl moiety of this compound is a classic electrophilic "warhead" that can react with nucleophilic amino acid residues on a protein surface, most notably the thiol group of cysteine.

Mechanism of Covalent Modification of Cysteine:

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Compound This compound TransitionState [Transition State] Compound->TransitionState Cysteine Protein-Cysteine-SH Thiolate Protein-Cysteine-S⁻ Cysteine->Thiolate Thiolate->TransitionState Adduct Covalent Adduct TransitionState->Adduct Bromide Br⁻ TransitionState->Bromide

Caption: Mechanism of covalent modification of a cysteine residue by this compound.

Targeting Signaling Pathways in Disease

Many signaling pathways implicated in diseases such as cancer are driven by enzymes like kinases, which can be targeted by covalent inhibitors. The azetidine scaffold can be elaborated to provide selectivity for a specific protein target, while the bromoacetyl group ensures covalent modification of a nearby nucleophilic residue, often a cysteine, in the protein's binding site.

Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[6][7] Covalent inhibitors have been successfully developed to target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] While no specific azetidine-based covalent inhibitors targeting this residue are highlighted in the provided search results, the principle remains a key application for compounds like this compound.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization CovalentBond Covalent Bond Formation (with Cys797) EGFR->CovalentBond Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Azetidine-based Covalent Inhibitor Inhibitor->EGFR Binds to ATP pocket Inhibitor->CovalentBond CovalentBond->EGFR Inactivates Kinase

Caption: Inhibition of the EGFR signaling pathway by a hypothetical azetidine-based covalent inhibitor.

Example: Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are common in many cancers, leading to constitutively active KRAS protein and uncontrolled cell growth.[9] The development of covalent inhibitors targeting a specific mutation, KRAS G12C, which introduces a cysteine residue at position 12, has been a major breakthrough in cancer therapy.[10] Azetidine-containing scaffolds could be employed in the design of such inhibitors.

G KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP CovalentBond Covalent Bond (with Cys12) KRAS_GDP->CovalentBond G12C KRAS_GTP->KRAS_GDP GAP GAP KRAS_GTP->GAP Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream GEF GEF GEF->KRAS_GDP Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Azetidine-based KRAS G12C Inhibitor Inhibitor->KRAS_GDP Binds to Switch-II pocket Inhibitor->CovalentBond CovalentBond->KRAS_GDP Traps in Inactive State

Caption: Covalent inhibition of mutant KRAS G12C by a hypothetical azetidine-based inhibitor.

Experimental Protocols for Application

The following are generalized protocols for the use of this compound in proteomics and biochemical assays. These should be optimized for the specific protein and experimental system.

Protocol: Covalent Labeling of a Purified Protein

This protocol describes the labeling of a purified protein containing a reactive cysteine residue with this compound for subsequent analysis, for instance, by mass spectrometry to confirm modification.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (optional)

  • Quenching reagent (e.g., L-cysteine or glutathione)

  • Materials for protein analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Protein Preparation: If necessary, reduce the protein with DTT or TCEP to ensure the cysteine thiol is in its free, reduced state. Subsequently, remove the reducing agent using a desalting column.

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

    • To the purified protein solution (e.g., 1-10 µM), add the this compound stock solution to the desired final concentration (typically a 10-100 fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine or glutathione) to a final concentration significantly higher than that of the labeling reagent to consume any unreacted this compound.

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.

    • Mass Spectrometry: To confirm covalent modification and identify the site of labeling, the protein can be analyzed by intact mass spectrometry or by a bottom-up proteomics approach (digestion followed by LC-MS/MS).

Workflow for Covalent Labeling and Target Identification:

G Protein Purified Protein (with reactive Cys) Labeling Incubate with This compound Protein->Labeling Quench Quench excess reagent Labeling->Quench Analysis Analysis Quench->Analysis IntactMS Intact Mass Spec (confirm modification) Analysis->IntactMS Digestion Proteolytic Digestion (e.g., Trypsin) Analysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Identify modified peptide/residue LCMS->Identification

Caption: Experimental workflow for covalent labeling of a protein and identification of the modification site.

Conclusion

This compound is a versatile and reactive compound with significant potential in chemical biology and drug discovery. Its ability to act as a covalent modifier makes it a valuable tool for developing potent and selective inhibitors for a range of protein targets. The azetidine moiety offers a desirable three-dimensional scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties. Researchers and drug development professionals should consider this compound as a valuable component in their chemical toolbox for the exploration of covalent drug space and the development of novel therapeutics. Due to its hazardous nature, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

N-Bromoacetylazetidine: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Laboratory, Research, and Drug Development Professionals

N-Bromoacetylazetidine is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis. Its handling requires a thorough understanding of its hazardous properties to ensure the safety of laboratory personnel. This technical guide provides a consolidated overview of the safety data, handling protocols, and emergency procedures for this compound, compiled from available Safety Data Sheets (SDS) and general best practices for corrosive and lachrymatory agents.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is also identified as a lachrymator, a substance that causes tearing.[1]

Hazard Identification and Classification
Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationH318Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3][4]

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS05: Corrosion[1]

  • GHS07: Exclamation Mark[1]

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound is limited. The following table includes available data, with some values being predicted.

PropertyValueSource
CAS Number 885267-00-5[1][5]
Molecular Formula C5H8BrNO[1][3]
Molecular Weight 178.03 g/mol [3]
Boiling Point 257.9 ± 23.0 °C (Predicted)[5]
Density 1.672 ± 0.06 g/cm³ (Predicted)[5]
Appearance Not specified (likely solid)
Solubility No data available

Toxicological Data

EffectDescription
Acute Toxicity Not classified as acutely toxic, but is destructive to tissues.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation; material is destructive to the mucous membranes and upper respiratory tract.[1]
Symptoms of Inhalation Exposure Cough, shortness of breath, headache, nausea.[1]
Germ Cell Mutagenicity Not classified.[1]
Reproductive Toxicity Not classified.[1]

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling corrosive and lachrymatory chemicals.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[6]

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[1][6]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a significant risk of splashing, chemical-resistant aprons and sleeves are recommended.[1][6]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1]

Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The substance is noted to be moisture and light-sensitive, and should be stored under an inert gas (e.g., argon or nitrogen).[1][5]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Exposure Protocols

The following diagram outlines the initial steps to be taken in case of personal exposure.

Exposure_Protocol start Exposure Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion move_fresh_air Move to fresh air immediately. If not breathing, give artificial respiration. inhalation->move_fresh_air remove_clothing Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. skin_contact->remove_clothing flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. eye_contact->flush_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical attention. move_fresh_air->seek_medical remove_clothing->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid procedures for exposure to this compound.

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response spill Spill Occurs evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. spill->evacuate ppe Wear appropriate PPE: - Respirator - Chemical resistant gloves - Safety goggles and face shield - Protective clothing evacuate->ppe contain Contain the spill. Stop the leak if it is safe to do so. ppe->contain cleanup For solid spills: Sweep or shovel into a suitable, labeled container for disposal. Minimize dust generation. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate disposal Dispose of waste according to institutional and local regulations. decontaminate->disposal

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

An In-depth Technical Guide to the Handling and Storage of N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and use of N-Bromoacetylazetidine. The information is intended to support researchers, scientists, and professionals in drug development in maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safety and Handling Protocols

This compound is a reactive compound that requires careful handling to prevent exposure and ensure user safety. It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also a lachrymator, meaning it can induce tearing.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when working with this compound to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications & Remarks
Eyes/Face Safety Goggles & Face ShieldGoggles should be chemical splash-proof. A face shield provides additional protection.[1][2]
Skin Chemical-resistant Gloves & Protective ClothingNitrile or butyl rubber gloves are recommended. A lab coat or chemical-resistant apron should be worn.[2]
Respiratory NIOSH/MSHA Approved RespiratorRequired if working outside a fume hood, if ventilation is inadequate, or if dust/aerosols are generated.[1][2]
Engineering Controls

To further mitigate risks, specific engineering controls should be in place.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1][2]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and reactivity. The compound is sensitive to moisture, light, and heat.[1]

Recommended Storage Conditions

Adherence to the following storage conditions will help preserve the quality of the compound.

Table 3: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent degradation from moisture and air.[1]
Container Tightly sealed, opaque containerTo protect from light and moisture.[1]
Location Cool, dry, and well-ventilated areaTo ensure a stable storage environment.[1]
Incompatible Materials

To prevent hazardous reactions, this compound should be stored away from the following materials:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Strong bases[1]

Experimental Protocols and Logical Workflows

Due to its reactive bromoacetyl group, this compound is a valuable reagent for the covalent modification of proteins, particularly targeting nucleophilic residues such as cysteine.

Logical Workflow for Protein Alkylation

The following diagram illustrates a typical workflow for the alkylation of a protein with this compound.

protein_alkylation_workflow Workflow for Protein Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare this compound Stock Solution (e.g., in DMSO) incubation Incubate Protein with This compound reagent_prep->incubation protein_prep Prepare Protein Solution in Reaction Buffer protein_prep->incubation quenching Quench Reaction (e.g., with DTT or β-mercaptoethanol) incubation->quenching sds_page SDS-PAGE Analysis quenching->sds_page mass_spec Mass Spectrometry Analysis quenching->mass_spec signaling_pathway_investigation Investigating a Signaling Pathway receptor Receptor protein_A Protein A receptor->protein_A protein_B Protein B (Target) protein_A->protein_B protein_C Protein C protein_B->protein_C cellular_response Cellular Response protein_C->cellular_response n_bromo This compound n_bromo->protein_B Covalent Modification (Inhibition)

References

N-Bromoacetylazetidine: A Technical Guide for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of N-Bromoacetylazetidine as a research chemical for applications in covalent probe and inhibitor development. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document consolidates its known properties and presents representative methodologies and data based on analogous haloacetamide reagents. The guide is intended for researchers, chemists, and drug development professionals interested in utilizing small, reactive fragments for targeted covalent modification of proteins. Key sections include physicochemical properties, representative experimental protocols for synthesis and protein labeling, and a discussion of its potential reactivity and applications.

Introduction

Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. This has spurred interest in the development of novel electrophilic fragments, or "warheads," that can be incorporated into larger molecules to achieve irreversible binding to a protein of interest.

This compound is a bifunctional research chemical featuring a strained azetidine ring and a reactive bromoacetyl group. The bromoacetyl moiety is a well-established electrophile capable of alkylating nucleophilic amino acid residues, primarily cysteine and to a lesser extent, histidine. The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional exit vector for further chemical elaboration.

This guide will detail the known characteristics of this compound and provide a framework for its potential use as a covalent fragment in chemical biology and drug discovery.

Physicochemical and Reactivity Data

Quantitative data for this compound is summarized below. Physicochemical properties are specific to the compound, while reactivity data is based on closely related haloacetamide analogs to provide a functional estimate of its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885267-00-5Supplier Data
Molecular Formula C₅H₈BrNOSupplier Data
Molecular Weight 178.03 g/mol Calculated
Appearance White to off-white solidSupplier Data
Melting Point 91 - 95 °CSupplier Data
Solubility Soluble in DMSO, DMF, MethanolSupplier Data

Table 2: Representative Reactivity Data

ParameterTarget ResidueValue (k₂)ConditionsNote
Second-Order Rate Constant Cysteine~0.6 M⁻¹s⁻¹pH 7.0, 23 °CData for Iodoacetamide, a close structural and reactivity analog.[1] Bromoacetamides are expected to be slightly more reactive.
Second-Order Rate Constant HistidineSignificantly slower than CysteinepH dependentIodoacetamide reacts much more slowly with histidine residues compared to cysteine.[2] The reaction is more favorable at higher pH where the imidazole ring is deprotonated.

Mechanism of Action: Covalent Modification

The primary mechanism of action for this compound as a covalent modifier is through the alkylation of nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom bearing the bromine is electrophilic and is attacked by the nucleophile, leading to the displacement of the bromide ion and the formation of a stable, covalent thioether (with cysteine) or alkylated imidazole (with histidine) bond.

Covalent Modification Mechanism cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products Protein Protein-Cys-SH (Nucleophile) TS [Protein-Cys-S---C---Br]⁻ Protein->TS Nucleophilic Attack NBA This compound (Electrophile) NBA->TS Nucleophilic Attack ModifiedProtein Covalently Modified Protein (Stable Thioether Bond) TS->ModifiedProtein Bond Formation/ Cleavage Br Br⁻ (Leaving Group) TS->Br Bond Formation/ Cleavage

Figure 1. Mechanism of covalent modification of a cysteine residue by this compound.

The reaction with cysteine is highly dependent on the pH of the medium. The cysteine thiol group (pKa ≈ 8.5) must be in its deprotonated thiolate form (S⁻) to act as an effective nucleophile. Therefore, the reaction is typically performed at a slightly alkaline pH (7.5-8.5) to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions with other nucleophiles like lysine (pKa ≈ 10.5).[3]

Experimental Protocols

The following protocols are representative and should be optimized for specific applications.

Representative Synthesis of this compound

This protocol is adapted from general N-acylation procedures for cyclic amines.[4]

Materials:

  • Azetidine

  • Bromoacetyl bromide

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add bromoacetyl bromide (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by washing with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization as needed.

General Protocol for Covalent Labeling of a Cysteine-Containing Protein

This protocol is adapted from standard procedures for protein alkylation with iodoacetamide.[5][6]

Materials:

  • Cysteine-containing protein of interest (1-5 mg/mL)

  • This compound

  • Reaction Buffer: 50-100 mM Tris or HEPES, pH 7.5-8.5

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

  • Desalting column or dialysis equipment for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, reduce the protein by adding DTT to a final concentration of 5-10 mM and incubating at 37-56 °C for 30-60 minutes.[5]

    • Crucially , remove the reducing agent before adding this compound. This is typically done via a desalting column or dialysis against the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. Prepare this solution fresh as haloacetamides can hydrolyze in aqueous solutions.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final 5- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Quenching:

    • Stop the reaction by adding a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess reagent and quenching byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis:

    • Confirm covalent modification using methods such as Mass Spectrometry (to observe the mass shift corresponding to the addition of the acetylazetidine moiety), SDS-PAGE (to observe changes in migration), or functional assays (to measure the inhibition of protein activity).

Experimental Workflow A 1. Protein Preparation (Dissolve & Reduce Disulfides if needed) B 2. Buffer Exchange (Remove Reducing Agent) A->B C 3. Covalent Labeling (Add this compound, Incubate RT, 30-60 min) B->C D 4. Quench Reaction (Add excess L-Cysteine) C->D E 5. Purification (Size-Exclusion Chromatography or Dialysis) D->E F 6. Analysis (Mass Spec, SDS-PAGE, Functional Assay) E->F

Figure 2. General experimental workflow for protein labeling with this compound.

Potential Applications in Research and Drug Development

This compound serves as a valuable building block for several applications:

  • Fragment-Based Covalent Ligand Discovery: It can be used in fragment screening campaigns to identify proteins that are susceptible to covalent modification. Hits can then be elaborated from the azetidine ring to develop more potent and selective inhibitors.

  • Chemical Probe Synthesis: The azetidine nitrogen can be functionalized (e.g., via reductive amination or Buchwald-Hartwig coupling) to attach reporter tags such as fluorophores or biotin, creating probes for activity-based protein profiling (ABPP).[4]

  • Targeted Covalent Inhibitor (TCI) Development: As a reactive fragment, it can be incorporated into known reversible binders to convert them into irreversible inhibitors, a strategy often used to enhance potency and overcome drug resistance. A potential application could be in the development of kinase inhibitors, where a cysteine residue is often present in or near the ATP-binding pocket.

Signaling Pathway Inhibition cluster_pathway Generic Kinase Cascade Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Target Protein with Cys) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Covalent Inhibitor (e.g., derived from This compound) Inhibitor->Kinase2 Irreversibly Inhibits

Figure 3. Hypothetical inhibition of a kinase signaling pathway by a covalent inhibitor.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Causes severe skin burns and serious eye damage. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

  • Storage: Store in a cool, dry, well-ventilated area. The compound is moisture and light-sensitive. Keep the container tightly closed under an inert gas.[3]

  • In case of exposure:

    • Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a reactive chemical fragment with significant potential for the development of covalent chemical probes and targeted inhibitors. Its bromoacetyl group provides a reliable handle for covalent modification of cysteine and histidine residues, while the azetidine scaffold offers a desirable starting point for synthetic elaboration. Although specific biochemical data on this compound is limited, the principles of haloacetamide reactivity and the provided representative protocols offer a solid foundation for its application in research. As with any reactive compound, careful experimental design and adherence to safety protocols are essential for its successful and safe use.

References

The Untapped Potential of a Strained Electrophile: A Technical Guide to the Reactivity of N-Bromoacetylazetidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromoacetylazetidine is a fascinating yet underexplored molecule that combines the electrophilic character of an N-bromoamide with the inherent ring strain of an azetidine ring. This unique combination suggests a rich and complex reactivity profile with nucleophiles, offering potential for the development of novel chemical probes, covalent inhibitors, and complex molecular scaffolds. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon established principles of organic chemistry and the known behavior of analogous structures such as N-bromoamides and N-acyl azetidines. Due to the limited direct literature on this compound, this document serves as a predictive framework to guide future research and application in drug discovery and chemical biology. We will explore the potential reaction pathways, provide detailed theoretical experimental protocols, and present collated data from related systems to anticipate reaction outcomes.

Introduction: The Duality of Reactivity in this compound

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates.[1] Its inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening reactions, particularly when the nitrogen atom is functionalized with an electron-withdrawing group.[1] The N-bromoacetyl group introduces a potent electrophilic bromine atom, analogous to the well-studied reagent N-bromoacetamide (NBA).[2]

Therefore, this compound presents at least three potential sites for nucleophilic attack:

  • The Electrophilic Bromine Atom: Leading to bromination of the nucleophile.

  • The Carbonyl Carbon: Resulting in nucleophilic acyl substitution.

  • The Azetidine Ring Carbons (C2/C4): Triggering a ring-opening reaction.

The preferred reaction pathway will be dictated by the nature of the nucleophile, the reaction conditions, and the intricate electronic and steric effects of the this compound molecule.

Predicted Reaction Pathways with Nucleophiles

Based on the reactivity of related compounds, we can predict several key reactions of this compound with different classes of nucleophiles.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Primary and secondary amines are expected to react readily with this compound. The most probable initial site of attack is the electrophilic bromine, leading to the formation of a brominated amine and N-acetylazetidine. However, under certain conditions, particularly with less hindered amines, attack at the carbonyl carbon or the azetidine ring could occur.

dot

Caption: Predicted reaction pathways of this compound with amines.

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles and are anticipated to react rapidly with this compound.[3] The high polarizability and nucleophilicity of sulfur suggest that the primary reaction will be an S-bromination to form a sulfenyl bromide. Alternatively, given the known propensity for N-acyl azetidines to undergo ring-opening with thiol nucleophiles, this pathway is also highly plausible, especially under conditions that activate the azetidine ring (e.g., Lewis acid catalysis).[1]

dot```dot graph "Reaction_with_Thiols" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

NBAA [label="this compound"]; Thiol [label="R-SH (Thiol)"]; Intermediate1 [label="[S-Bromination TS]", shape=ellipse, fillcolor="#FFFFFF"]; Product1 [label="N-Acetylazetidine"]; Product2 [label="R-S-Br (Sulfenyl Bromide)"]; Intermediate2 [label="[Ring-Opening TS]", shape=ellipse, fillcolor="#FFFFFF"]; Product3 [label="Ring-Opened Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

NBAA -> Intermediate1 [label="Attack on Br"]; Thiol -> Intermediate1; Intermediate1 -> Product1; Intermediate1 -> Product2;

NBAA -> Intermediate2 [label="Attack on Ring Carbon", style=dashed, color="#FBBC05"]; Thiol -> Intermediate2 [style=dashed, color="#FBBC05"]; Intermediate2 -> Product3;

caption [label="Predicted reaction pathways of this compound with thiols.", shape=plaintext, fontcolor="#202124"]; }

Caption: Workflow for the proposed synthesis of this compound.

General Protocol for Nucleophilic Ring-Opening of this compound

This protocol is a general template for the reaction with various nucleophiles and is based on procedures for N-tosylazetidine.

[4]Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol) (1.5-2.0 eq)

  • Solvent (e.g., DMF, THF, Acetonitrile)

  • Lewis Acid (optional, e.g., Sc(OTf)3, BF3·OEt2) (0.1 eq)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • If using a catalyst, add the Lewis acid and stir for 10 minutes at room temperature.

  • Add the nucleophile to the solution.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a suitable quenching agent.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Directions

This compound stands as a promising, yet largely unexplored, reagent with significant potential in organic synthesis and drug discovery. Its predicted reactivity suggests a versatile platform for introducing the azetidine motif, for covalent modification of biomolecules, and for the synthesis of complex nitrogen-containing scaffolds through ring-opening reactions.

Future research should focus on:

  • The definitive synthesis and characterization of this compound.

  • Systematic studies of its reactivity with a wide range of nucleophiles to elucidate the controlling factors for the different reaction pathways.

  • Kinetic studies to quantify the relative rates of attack at the different electrophilic sites.

  • Computational studies to model the transition states and predict the most favorable reaction pathways.

The exploration of this compound's reactivity is poised to unlock new avenues in synthetic chemistry and contribute to the development of novel therapeutics and chemical tools. This guide provides a foundational roadmap for researchers to embark on this exciting area of investigation.

References

N-Bromoacetylazetidine: A Technical Guide to Solubility for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Bromoacetylazetidine, a key reagent in medicinal chemistry and targeted protein degradation. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines a robust experimental protocol for its determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring reproducible results in biological assays, and developing effective drug delivery systems.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Watere.g., 25e.g., Shake-Flask
e.g., DMSOe.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and can be adapted to various solvents and temperatures.

2.1. Materials

  • This compound (solid)

  • A selection of analytical grade solvents (e.g., water, DMSO, ethanol, dichloromethane, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Record the exact weight of the compound added.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G A Start: Prepare Materials B Add Excess this compound to a Pre-weighed Vial A->B G Prepare Standard Solutions C Add Known Volume of Solvent B->C D Equilibrate in Temperature-Controlled Shaker (24-48h) C->D E Allow Excess Solid to Settle D->E F Withdraw and Filter Supernatant E->F H Analyze Samples and Standards (e.g., HPLC) F->H G->H I Construct Calibration Curve H->I J Determine Solubility I->J K End: Report Solubility Data J->K

Caption: Workflow for the experimental determination of this compound solubility.

N-Bromoacetylazetidine: A Technical Guide to a Promising Covalent Probe in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromoacetylazetidine emerges as a molecule of significant interest at the intersection of covalent inhibitor design and fragment-based drug discovery. This technical guide provides an in-depth analysis of its potential applications in biochemistry, leveraging the unique properties of its constituent moieties: the electrophilic N-bromoacetyl "warhead" and the structurally significant azetidine scaffold. The N-bromoacetyl group offers a reactive handle for the targeted covalent modification of nucleophilic amino acid residues, primarily cysteine, enabling its use as a potent and specific biochemical probe. The azetidine ring, a compact and rigid four-membered heterocycle, can confer advantageous physicochemical properties, including enhanced solubility and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This document details the reactivity of this compound, presents its potential applications in target identification and validation, and provides comprehensive experimental protocols for its use in protein labeling and inhibitor screening.

Introduction: The Convergence of Covalent Modification and Privileged Scaffolds

The irreversible inhibition of protein function through the formation of a covalent bond has become an increasingly powerful strategy in drug discovery.[1] Covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target proteins that have been refractory to traditional non-covalent binders.[1] The design of such molecules typically involves the linkage of a reactive electrophilic group, or "warhead," to a scaffold that directs the molecule to the target protein's binding site.

This compound is a bifunctional compound that embodies this principle. It comprises two key components:

  • The N-Bromoacetyl Group: This is a well-characterized electrophilic "warhead" that can readily undergo a nucleophilic substitution reaction with soft nucleophiles.

  • The Azetidine Scaffold: This four-membered nitrogen-containing heterocycle is considered a "privileged" scaffold in medicinal chemistry.[2][3] Its incorporation into molecules has been shown to improve key drug-like properties.[4]

This guide will explore the biochemical potential of this compound, focusing on its utility as a covalent probe for studying protein function and as a foundational fragment for the development of novel covalent inhibitors.

Physicochemical and Reactive Properties of this compound

The utility of this compound in a biochemical context is dictated by the combined properties of its azetidine ring and its reactive bromoacetyl group.

The Azetidine Scaffold: A Compact Modulator of Physicochemical Properties

The azetidine ring is a saturated heterocycle that offers several advantages in drug design:

  • Structural Rigidity: The strained four-membered ring provides a conformationally restricted scaffold. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[5]

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the molecule.[4]

  • Metabolic Stability: The azetidine moiety can improve the metabolic stability of a compound compared to more common saturated heterocycles.[4]

  • Three-Dimensionality: The non-planar nature of the azetidine ring introduces three-dimensionality, which is an increasingly desirable feature in modern drug discovery.[4]

The N-Bromoacetyl Group: A Cysteine-Reactive Electrophilic Warhead

The N-bromoacetyl group is a potent electrophile that is highly reactive towards nucleophilic amino acid residues. Its reactivity profile makes it particularly suitable for targeting cysteine residues in proteins.

  • Reaction with Cysteine: The primary reaction of the N-bromoacetyl group is with the sulfhydryl (thiol) group of cysteine residues via an SN2 reaction. This forms a stable thioether linkage, resulting in the irreversible covalent modification of the protein.[6] This reaction is highly selective for cysteine at neutral to slightly alkaline pH.[7]

  • pH Dependence: The reaction with thiols is pH-dependent, with higher reaction rates observed at pH values above the pKa of the cysteine thiol group (typically around 8.5), where the more nucleophilic thiolate anion is present. However, significant reaction can still occur at physiological pH (7.4).[7]

  • Selectivity: While highly reactive towards cysteine, the N-bromoacetyl group shows minimal reactivity with other nucleophilic amino acid side chains, such as the amino groups of lysine or the imidazole group of histidine, under controlled pH conditions.[7]

The combination of the favorable physicochemical properties imparted by the azetidine ring and the specific reactivity of the N-bromoacetyl group makes this compound a promising tool for a range of biochemical applications.

Potential Applications in Biochemistry and Drug Discovery

This compound can be envisioned as a versatile tool for researchers in both academic and industrial settings.

Covalent Labeling of Proteins for Functional Studies

The selective reactivity of the N-bromoacetyl group with cysteine allows for the site-specific labeling of proteins. This can be used to:

  • Identify and Characterize Cysteine-Containing Binding Pockets: By incubating a protein of interest with this compound and identifying the site of modification using mass spectrometry, researchers can map the location of reactive cysteine residues, which may reside in functionally important binding pockets.

  • Introduce Bioconjugation Handles: The azetidine moiety can serve as a point of attachment for other molecules, such as fluorescent dyes, biotin, or affinity tags, after the covalent linkage to the protein has been established. This would, however, require further chemical modification of the azetidine ring. A more direct approach would be to use a derivative of this compound that already contains the desired tag.

Fragment-Based Screening for Covalent Inhibitors

This compound can be used as a starting fragment in fragment-based drug discovery (FBDD) campaigns aimed at developing novel covalent inhibitors. The process would involve:

  • Screening: A library of fragments, including this compound, is screened against a target protein containing a cysteine residue in or near a binding site.

  • Hit Identification: Covalent modification of the target protein by this compound, detected by mass spectrometry, identifies it as a "hit."

  • Structure-Activity Relationship (SAR) Studies: The azetidine scaffold provides a vector for chemical elaboration. Derivatives of this compound can be synthesized to improve binding affinity and selectivity for the target protein.

Activity-Based Protein Profiling (ABPP)

In a broader context, this compound could be used as a simple, reactive probe in activity-based protein profiling (ABPP) experiments to identify proteins with hyper-reactive cysteine residues in a complex biological sample.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the key physicochemical properties of its constituent parts and the expected reactivity of the N-bromoacetyl group.

Table 1: Physicochemical Properties of Azetidine

PropertyValueReference
Molecular FormulaC₃H₇N[8]
Molar Mass57.09 g/mol [8]
Boiling Point61-62 °C[8]
Density0.847 g/cm³[8]
pKa (conjugate acid)11.29[8]
Solubility in WaterMiscible[8]

Table 2: Reactivity of the N-Bromoacetyl Group with Amino Acid Residues

Amino Acid ResidueReactive GroupRelative ReactivitypH Dependence
CysteineSulfhydryl (-SH)HighIncreases with pH > 7
HistidineImidazoleLowCan react at higher pH
Lysineε-amino (-NH₂)Very LowGenerally unreactive
MethionineThioetherVery LowGenerally unreactive
TyrosinePhenolVery LowGenerally unreactive

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common biochemical applications. These are based on established methods for similar bromoacetyl-containing compounds.[6]

Protocol for Covalent Labeling of a Purified Protein

Objective: To covalently label a purified protein containing an accessible cysteine residue with this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)

  • Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)

  • Desalting column or dialysis tubing for removal of excess reagent

Procedure:

  • Protein Preparation: a. Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4). b. If the target cysteine is involved in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each use.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.

  • Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: a. Remove excess this compound and the quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

  • Analysis of Labeling: a. Confirm covalent modification by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the acetylazetidine group. b. The location of the modification can be determined by peptide mapping using LC-MS/MS.

Protocol for Screening this compound as a Covalent Inhibitor

Objective: To determine if this compound can act as a covalent inhibitor of a target enzyme with a putative active-site cysteine.

Materials:

  • Target enzyme

  • Enzyme substrate

  • This compound

  • DMSO

  • Assay buffer

  • Plate reader or other suitable detection instrument

Procedure:

  • Enzyme Activity Assay: a. Establish a robust enzymatic assay to measure the activity of the target enzyme.

  • Time-Dependent Inhibition Assay: a. Prepare a series of dilutions of this compound in DMSO. b. In a multi-well plate, pre-incubate the target enzyme with various concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for different periods (e.g., 0, 15, 30, 60 minutes). c. Initiate the enzymatic reaction by adding the substrate. d. Measure the enzyme activity at each time point and concentration.

  • Data Analysis: a. Plot the remaining enzyme activity against the pre-incubation time for each concentration of this compound. A time-dependent loss of activity is indicative of covalent inhibition. b. Determine the apparent second-order rate constant (kinact/KI) for inactivation.

  • Confirmation of Covalent Modification: a. Treat the enzyme with a saturating concentration of this compound. b. Analyze the protein by mass spectrometry to confirm the covalent adduction and identify the site of modification.

Visualizations

Proposed Mechanism of Action

G cluster_2 Covalent Adduct cluster_3 Byproduct Protein_Cys_SH Protein-Cys-SH Adduct Protein-Cys-S-CH2-C(=O)-Azetidine Protein_Cys_SH->Adduct SN2 Attack NBA Br-CH2-C(=O)-Azetidine NBA->Adduct HBr HBr

Caption: Covalent modification of a protein cysteine by this compound.

Experimental Workflow for Protein Labeling

G A 1. Prepare Protein Solution (1-5 mg/mL in PBS, pH 7.4) C 3. Mix Protein and Reagent (10-50x molar excess of reagent) A->C B 2. Prepare this compound (100 mM in DMSO) B->C D 4. Incubate (2-4h at RT or O/N at 4°C) C->D E 5. Quench Reaction (50-100 mM 2-Mercaptoethanol) D->E F 6. Purify Labeled Protein (Desalting column or dialysis) E->F G 7. Analyze by Mass Spectrometry (Confirm modification) F->G

References

Methodological & Application

Application Notes and Protocols: N-Bromoacetylazetidine as a Cysteine Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of cysteine residues is a powerful strategy in chemical biology and drug discovery for irreversibly inhibiting enzyme activity, probing protein structure, and developing targeted therapeutics. The high nucleophilicity of the cysteine thiol group makes it a prime target for electrophilic reagents. Among these, haloacetyl compounds are well-established alkylating agents. This document provides detailed application notes and protocols for the use of N-Bromoacetylazetidine as a potential alkylating agent for cysteine residues. While specific literature on this compound is limited, its reactivity can be inferred from related bromoacetamide compounds. These protocols are based on established methods for other haloacetyl reagents and provide a framework for utilizing this compound in research and development.

Principle of Cysteine Alkylation

This compound is presumed to react with the thiol group of cysteine residues via a nucleophilic substitution reaction. The nucleophilic sulfur atom of cysteine attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This irreversible modification can alter the structure and function of the protein.

Potential Applications

  • Enzyme Inhibition: Irreversible alkylation of a cysteine residue in the active site of an enzyme can lead to complete and permanent loss of activity.

  • Activity-Based Protein Profiling (ABPP): As a cysteine-reactive probe, this compound could be used to identify and profile the activity of cysteine-dependent enzymes in complex biological samples.[1]

  • Drug Development: The azetidine moiety offers a unique four-membered ring structure that can be explored for its impact on binding affinity, selectivity, and pharmacokinetic properties of covalent inhibitors.[2]

  • Structural Biology: Cysteine alkylation can be used to introduce specific modifications that aid in protein crystallization or to probe the accessibility of cysteine residues within a protein's three-dimensional structure.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, a comprehensive table of quantitative data (e.g., reaction rates, optimal concentrations) cannot be provided at this time. Researchers are encouraged to perform initial optimization experiments as outlined in the protocols below to determine the empirical parameters for their specific protein of interest. For comparison, common cysteine alkylating agents and their general characteristics are provided in the table below.

Alkylating AgentCommon ConcentrationReaction TimeKey Considerations
Iodoacetamide (IAA) 5-50 mM15-60 minHighly reactive, potential for off-target modification of other residues like methionine.[3][4]
N-ethylmaleimide (NEM) 1-10 mM5-30 minRapid and specific for cysteines at neutral pH.[5]
Chloroacetamide 10-50 mM30-90 minLess reactive than IAA, may offer higher selectivity.[3]
Acrylamide 10-50 mM30-60 minAn alternative to haloacetamides.[3][6]
This compound To be determined empiricallyTo be determined empiricallyExpected to have reactivity similar to other bromoacetamides. The azetidine ring may influence solubility and steric interactions.

Experimental Protocols

Protocol 1: General Procedure for Protein Alkylation with this compound

This protocol provides a general workflow for the alkylation of a purified protein with this compound. Optimization of reagent concentration, incubation time, and temperature is recommended for each specific application.

Materials:

  • Purified protein containing accessible cysteine residues

  • This compound (prepare fresh stock solution)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, or PBS)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for reducing disulfide bonds)

  • Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. For example, add DTT to a final concentration of 5-10 mM and incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis. This step is critical to prevent the reducing agent from reacting with this compound.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in a compatible organic solvent like DMSO or DMF).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (a starting point could be a 10 to 100-fold molar excess over the cysteine concentration).

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent potential light-induced side reactions.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching reagent to scavenge any unreacted this compound. Add DTT or β-mercaptoethanol to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove the excess alkylating and quenching reagents by buffer exchange using a desalting column or dialysis against a suitable buffer for downstream applications.

  • Analysis of Alkylation:

    • Confirm the covalent modification of the protein using techniques such as:

      • SDS-PAGE: Observe any shifts in protein mobility.

      • Mass Spectrometry (MS): Determine the mass increase corresponding to the addition of the acetylazetidine group. Intact protein analysis or peptide mapping after proteolytic digestion can be performed.

Protocol 2: In-solution Digestion and Alkylation for Mass Spectrometry-based Proteomics

This protocol is designed for the preparation of protein samples for bottom-up proteomics analysis, where alkylation of cysteine residues is a standard step to prevent disulfide bond reformation and ensure consistent peptide identification.

Materials:

  • Protein lysate or purified protein mixture

  • Lysis buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 1 M DTT or TCEP)

  • This compound stock solution (e.g., 500 mM in a compatible solvent)

  • Quenching reagent (e.g., 1 M DTT)

  • Protease (e.g., Trypsin)

  • Formic acid

Procedure:

  • Protein Denaturation and Reduction:

    • Resuspend the protein sample in lysis buffer.

    • Add the reducing agent to a final concentration of 5-10 mM (e.g., 10 µL of 1 M DTT per 1 mL of lysate).

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the this compound stock solution to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add the reducing agent to quench the reaction (e.g., to a final concentration of 20 mM DTT).

    • Incubate in the dark at room temperature for 15 minutes.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Remember to include the mass modification of cysteine by the acetylazetidine group in your database search parameters.

Visualizations

G cluster_0 Protein Preparation cluster_1 Alkylation cluster_2 Quenching & Cleanup cluster_3 Analysis Purified Protein Purified Protein Reduce Disulfide Bonds (optional) Reduce Disulfide Bonds (optional) Purified Protein->Reduce Disulfide Bonds (optional) DTT/TCEP Remove Reducing Agent Remove Reducing Agent Reduce Disulfide Bonds (optional)->Remove Reducing Agent Alkylation Reaction Add this compound Remove Reducing Agent->Alkylation Reaction Quench Reaction Add excess DTT Alkylation Reaction->Quench Reaction Remove Excess Reagents Remove Excess Reagents Quench Reaction->Remove Excess Reagents Analysis SDS-PAGE / Mass Spectrometry Remove Excess Reagents->Analysis

Caption: Workflow for general protein alkylation.

G Protein Sample Protein Sample Denature & Reduce Denature (Urea) & Reduce (DTT/TCEP) Protein Sample->Denature & Reduce Alkylate Alkylate with This compound Denature & Reduce->Alkylate Quench Quench Alkylate->Quench Digest Digest with Trypsin Quench->Digest Cleanup Desalt (C18) Digest->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Proteomics sample preparation workflow.

G Cys Protein-Cys-SH NBA This compound Product Protein-Cys-S-CH2-CO-Azetidine Cys->Product NBA->Product Br HBr

Caption: Cysteine alkylation reaction scheme.

References

Application Notes and Protocols for Labeling Proteins with N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins using N-Bromoacetylazetidine. This reagent is a valuable tool for introducing a reactive azetidine moiety onto proteins, primarily through the alkylation of cysteine residues. The compact and strained nature of the azetidine ring makes it an attractive functional group for subsequent bioorthogonal chemistry or for modulating protein function.

The following protocols are based on established methods for labeling proteins with similar bromoacetamide-based reagents and provide a comprehensive guide for experimental design, execution, and analysis.

Principle of Covalent Labeling

This compound is an electrophilic probe designed for the covalent modification of proteins. The reagent features a reactive bromoacetamide group that serves as a warhead for forming a stable covalent bond with nucleophilic amino acid residues. The primary target for this alkylation reaction is the sulfhydryl (thiol) group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion.[1] While other nucleophilic residues like histidine, lysine, and methionine can also be targeted, their reactivity is generally lower compared to cysteine.[1]

Experimental Protocols

This section outlines the detailed methodology for labeling a protein with this compound, from protein preparation to the analysis of the final labeled product.

1. Protein Preparation

Proper preparation of the protein is critical for successful labeling.

  • Protein Purity: Ensure the protein of interest is purified to a high degree to avoid non-specific labeling of contaminating proteins.

  • Buffer Selection: Use a buffer with a pH between 7.0 and 8.0, such as Phosphate-Buffered Saline (PBS) or HEPES.[2] Avoid buffers containing nucleophiles like Tris, as they can react with the labeling reagent.

  • Protein Concentration: Dissolve the protein in the chosen buffer to a final concentration of 1-5 mg/mL.[3]

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

    • Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 1 hour.[3]

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[3] Avoid using DTT or β-mercaptoethanol immediately before labeling as their thiol groups will compete for the labeling reagent.[2]

2. Reagent Preparation

  • Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous organic solvent such as Dimethyl sulfoxide (DMSO).[1]

  • Prepare the stock solution immediately before use to minimize hydrolysis of the reactive group.

3. Labeling Reaction

  • Molar Excess: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.[3] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[3] Protect the reaction from light.[3] The optimal incubation time should be determined experimentally.[1]

  • Final DMSO Concentration: Keep the final concentration of DMSO in the reaction mixture below 5% (v/v) to minimize protein denaturation.[1]

4. Quenching the Reaction (Optional)

  • To stop the labeling reaction, a small molecule thiol-containing reagent can be added to scavenge any unreacted this compound.

  • Add a quenching reagent such as 2-mercaptoethanol or dithiothreitol (DTT) to a final concentration of 10-20 mM.[3]

  • Incubate for 30 minutes at room temperature.[3]

5. Purification of the Labeled Protein

  • It is crucial to remove excess, unreacted this compound and any quenching reagents.

  • Common purification methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the labeled protein from small molecule reagents.[3]

    • Dialysis: A slower method suitable for larger sample volumes.[2]

    • Desalting Spin Columns: Convenient for smaller-scale reactions.[3]

6. Characterization and Storage

  • Confirmation of Labeling:

    • SDS-PAGE: A successful labeling may result in a slight shift in the molecular weight of the protein, which can sometimes be visualized on a gel.[3]

    • Mass Spectrometry (MS): The most accurate method to confirm covalent modification and determine the stoichiometry of labeling.[1] An increase in the protein's mass corresponding to the addition of the N-acetylazetidine group should be observed.

  • Protein Concentration Determination: Determine the concentration of the purified labeled protein using a standard protein assay such as the BCA assay.[3][4]

  • Storage: Store the purified, labeled protein at -20°C or -80°C to ensure its stability.[3]

Data Presentation

The following table summarizes typical parameters and expected outcomes for a protein labeling experiment with a bromoacetamide-based reagent. These values can serve as a starting point for optimizing the labeling of a specific protein with this compound.

ParameterRecommended Condition/MethodExpected Result/Observation
Protein Concentration 1-5 mg/mL-
Molar Ratio (Reagent:Protein) 10:1 to 20:1Empirically determined for optimal labeling
Reaction pH 7.0 - 8.0Efficient and selective labeling of cysteines
Reaction Temperature 4°C or Room TemperatureSlower reaction at 4°C may improve selectivity
Reaction Time 2-4 hours to overnightDependent on protein and reagent concentration
Labeling Efficiency Assessment SDS-PAGE, Mass Spectrometry>90% labeling efficiency is often achievable
Stoichiometry of Labeling Mass SpectrometryDetermination of the number of labels per protein

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage Protein_Prep Protein Preparation (Purification, Buffer Exchange) Reduction Disulfide Bond Reduction (if necessary with TCEP) Protein_Prep->Reduction Labeling Labeling Reaction (Incubation) Reduction->Labeling Reagent_Prep This compound Stock Solution Preparation Reagent_Prep->Labeling Quenching Quenching (Optional, with DTT) Labeling->Quenching Purification Purification (SEC, Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Storage Storage (-20°C or -80°C) Characterization->Storage

Caption: Experimental workflow for protein labeling.

Reaction of this compound with a Cysteine Residue

This diagram illustrates the chemical reaction between the bromoacetamide group of this compound and the thiol group of a cysteine residue.

G reagent This compound arrow pH 7-8 reagent->arrow plus + plus->arrow protein Protein-SH (Cysteine Residue) protein->arrow product Protein-S-CH2-CO-Azetidine (Labeled Protein) arrow->product byproduct + HBr

Caption: Cysteine alkylation reaction.

References

Application Notes and Protocols for N-Bromoacetylazetidine in Site-Directed Protein Modification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis is a powerful tool for elucidating protein structure-function relationships. While traditionally achieved through genetic manipulation, chemical modification of specific amino acid residues offers a complementary approach, often termed "chemical mutagenesis." This method allows for the introduction of modifications that are not accessible through standard molecular biology techniques. N-Bromoacetylazetidine is a reactive compound that can be utilized for the site-specific alkylation of nucleophilic residues in proteins, most notably cysteine. By covalently modifying a key cysteine residue within a protein's active or binding site, its function can be specifically inhibited, mimicking a loss-of-function mutation. This application note provides detailed protocols and data for the use of this compound and similar N-bromoacetyl compounds in site-directed protein modification studies.

The bromoacetyl group is highly reactive towards the thiol group of cysteine residues, forming a stable thioether bond.[1] This reaction is generally selective for cysteines under controlled pH conditions.[2] The azetidine moiety of this compound can influence the reagent's solubility and steric profile, potentially offering unique reactivity or specificity compared to other bromoacetylating agents.

Principle of the Method

The core principle involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic carbon of the bromoacetyl group of this compound. This results in the formation of a stable covalent thioether linkage and the displacement of the bromide ion. This irreversible modification can effectively "knock out" the function of the targeted cysteine residue.

Data Presentation

The following tables summarize key quantitative data related to the use of bromoacetyl compounds in protein modification.

Table 1: Reaction Conditions for Cysteine Alkylation with Bromoacetyl Reagents

ParameterRecommended ConditionsNotes
pH 7.5 - 8.5Optimal for selective cysteine modification as the thiol group (pKa ~8.3-8.6) is sufficiently deprotonated to the more nucleophilic thiolate form. At pH > 9.0, reactivity with lysine increases.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (typically 2-4 hours). Reactions at 4°C can proceed overnight to minimize potential protein degradation.
Molar Excess of Reagent 10- to 20-fold molar excess over proteinA sufficient excess ensures efficient labeling. Higher excess may increase the risk of off-target modifications.
Reaction Time 2-4 hours at RT; Overnight at 4°CReaction progress should be monitored to determine the optimal time.
Quenching Optional, with excess thiol-containing reagent (e.g., DTT, 2-mercaptoethanol)Can be used to stop the reaction by consuming unreacted this compound.

Table 2: Kinetic Data for Thiol-Reactive Probes

Reagent ClassSecond-Order Rate Constant (k) (M⁻¹s⁻¹)pHReference
Bromoacetamides~10 - 1006.5 - 7.5[3][4]
Maleimides~100 - 10006.5 - 7.5[2]
Iodoacetamides~10 - 1007.0 - 8.0[5]
Vinyl Sulfones~1 - 108.0 - 9.0[5]

Note: Specific rate constants can vary depending on the protein, the accessibility of the cysteine residue, and the specific bromoacetyl compound used.

Table 3: Selectivity of Bromoacetyl Reagents for Amino Acid Residues

Amino AcidRelative ReactivityConditions Favoring Off-Target Reaction
Cysteine HighOptimal at pH 7.5-8.5
Histidine ModeratepH > 6.0
Lysine LowpH > 9.0
Methionine LowProlonged reaction times, high reagent concentration

Experimental Protocols

Protocol 1: Site-Specific Modification of a Purified Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue.

Materials:

  • Purified protein with at least one targetable cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol

  • Desalting column (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that mask the target cysteine, reduce the protein with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

    • Remove the reducing agent by passing the protein solution through a desalting column equilibrated with the Reaction Buffer.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS or Tris-based buffer).

  • Analysis of Modification:

    • Confirm the covalent modification using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the acetylazetidine group), SDS-PAGE (a slight shift in mobility may be observed), or functional assays to assess the loss of activity.[6][7]

Protocol 2: Quantification of Protein Alkylation by Mass Spectrometry

This protocol outlines a general workflow for the quantitative analysis of protein modification using mass spectrometry.

Materials:

  • Alkylated and non-alkylated protein samples

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take equal amounts of the alkylated and control (unmodified) protein samples.

    • Denature the proteins in 8 M urea.

    • Reduce any remaining disulfide bonds with DTT.

    • Alkylate all remaining free cysteines with iodoacetamide to ensure consistent peptide generation.

    • Dilute the urea concentration to less than 1 M and digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide samples with formic acid.

    • Analyze the peptide mixtures by LC-MS/MS.[8]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Include a variable modification corresponding to the mass of the N-acetylazetidine adduct on cysteine residues.

    • Quantify the extent of modification by comparing the peak areas of the modified and unmodified versions of the target peptide.

Mandatory Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis A Purified Protein B Reduction (optional) e.g., TCEP A->B If needed C Buffer Exchange B->C D Add this compound C->D E Incubation (RT or 4°C) D->E F Quenching (optional) e.g., DTT E->F G Desalting F->G H Analysis (MS, SDS-PAGE, etc.) G->H

Caption: Experimental workflow for site-specific protein modification.

Signaling_Pathway Protein Protein Active_Site_Cys Active Site Cysteine Protein->Active_Site_Cys Inactive_Protein Inactive Protein (Covalently Modified) Active_Site_Cys->Inactive_Protein N_Bromoacetylazetidine This compound N_Bromoacetylazetidine->Active_Site_Cys Alkylation

Caption: Logical diagram of protein inactivation.

Conclusion

This compound serves as a valuable tool for the site-specific chemical modification of proteins, particularly for targeting cysteine residues. This approach provides a powerful alternative to traditional site-directed mutagenesis for studying protein function. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this class of reagents in their studies. Careful optimization of reaction conditions, particularly pH, is crucial to ensure high selectivity for cysteine modification and to minimize off-target effects. The stability of the resulting thioether bond makes this a robust method for creating irreversibly modified proteins for a variety of downstream applications in basic research and drug development.[1]

References

Application of N-Bromoacetylazetidine in Cross-Linking Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to N-Bromoacetylazetidine as a Cross-Linking Agent

This compound is a valuable tool for researchers and drug development professionals involved in the study of protein-protein interactions (PPIs) and the structural elucidation of protein complexes. This compound belongs to the class of haloacetyl cross-linking agents, which are known for their ability to form stable covalent bonds with specific amino acid residues. The core reactivity of this compound lies in its bromoacetyl group, an electrophilic moiety that readily reacts with nucleophilic functional groups on proteins.

The primary target for the bromoacetyl group is the sulfhydryl (-SH) group of cysteine residues, forming a stable thioether bond[1][2][3]. This reaction is most efficient at a pH range of 7.2 to 9. Under certain conditions, and particularly with a large excess of the cross-linker, the bromoacetyl group may also react with other nucleophilic residues such as histidine and lysine, although with lower efficiency[4][5]. The azetidine ring in this compound provides a compact and defined spacer, which can be advantageous for probing interactions where the distance between reactive residues is constrained.

The application of this compound in cross-linking studies, coupled with mass spectrometry (XL-MS), allows for the identification of interacting proteins and the mapping of interaction interfaces at the residue level. This information provides crucial distance constraints for the computational modeling of protein and protein complex structures[6][7].

Data Presentation: Quantitative Analysis of Cross-Linking Reactions

Effective cross-linking experiments require careful optimization of reaction conditions to achieve a balance between efficient cross-linking and the preservation of protein structure and function. The following tables provide illustrative quantitative data that researchers might generate during the optimization and analysis of cross-linking experiments using this compound.

Table 1: Optimization of this compound Concentration for Intermolecular Cross-Linking

Protein ComplexThis compound (Molar Excess)Cross-Linking Efficiency (%)Monomeric Protein Remaining (%)Aggregation (%)
Protein A - Protein B10x15 ± 280 ± 35 ± 1
Protein A - Protein B20x35 ± 355 ± 410 ± 2
Protein A - Protein B50x60 ± 525 ± 315 ± 3
Protein A - Protein B100x75 ± 610 ± 215 ± 2

Note: Cross-linking efficiency was determined by SDS-PAGE and densitometry analysis. Aggregation was assessed by size-exclusion chromatography.

Table 2: pH Dependence of this compound Cross-Linking to Cysteine Residues

pHReaction Time (min)Cross-Linked Product Yield (%)Target Residue Modification (Cys) (%)Off-Target Modification (His/Lys) (%)
6.56025 ± 490 ± 510 ± 2
7.56070 ± 595 ± 35 ± 1
8.56085 ± 692 ± 48 ± 2
9.56080 ± 785 ± 615 ± 3

Note: Product yield and residue modification were quantified by mass spectrometry.

Table 3: Identification of Cross-Linked Peptides by Mass Spectrometry

Cross-Linked Peptide PairProtein(s)Sequence 1Sequence 2Linkage Site(s)Spectral Count
1Protein A - Protein BGYLC TEKVC AFGTRCys(54) - Cys(21)45
2Protein AALC QWERMH FDSARCys(112) - His(150)12
3Protein BIYTC VPLIYTC VPLCys(88) - Cys(88)28 (Intramolecular)

Note: Data represents a hypothetical analysis of a cross-linking experiment. The identified linkage sites provide distance constraints for structural modeling.

Experimental Protocols

The following protocols provide a general framework for using this compound in cross-linking studies. Researchers should optimize these protocols for their specific proteins of interest.

Protocol 1: Intermolecular Cross-Linking of a Protein Complex

Objective: To covalently link interacting proteins within a purified complex.

Materials:

  • Purified protein complex (1-5 mg/mL)

  • This compound

  • Cross-linking Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine

  • Anhydrous DMSO or DMF

  • SDS-PAGE reagents

  • Size-exclusion chromatography column

Procedure:

  • Protein Preparation: Prepare the purified protein complex in the Cross-linking Buffer. Ensure the buffer is free of primary amines (like Tris) and sulfhydryl-containing reagents (like DTT).

  • Cross-linker Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Cross-Linking Reaction: a. Add the this compound stock solution to the protein complex solution to achieve the desired final molar excess (e.g., 10x to 100x). b. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. b. Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is scavenged.

  • Analysis of Cross-Linking: a. Analyze an aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species. b. (Optional) Analyze the reaction mixture by size-exclusion chromatography to assess the extent of aggregation.

Protocol 2: Mass Spectrometry Analysis of Cross-Linked Proteins

Objective: To identify the cross-linked peptides and linkage sites.

Materials:

  • Cross-linked protein sample (from Protocol 1)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

  • Cross-linking analysis software (e.g., pLink, MeroX, Kojak)

Procedure:

  • Sample Preparation: a. Denature the cross-linked protein sample in Denaturation Buffer. b. Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour. c. Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide scrambling.

  • Proteolytic Digestion: a. Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1 M. b. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • LC-MS/MS Analysis: a. Acidify the digest with formic acid and desalt the peptides using a C18 StageTip. b. Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: a. Use specialized cross-linking software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides and their linkage sites.

Mandatory Visualizations

The following diagrams illustrate the general workflow of a protein cross-linking experiment and the chemical reaction of this compound with a cysteine residue.

G cluster_0 Experimental Workflow A Protein Sample Preparation B Cross-Linking Reaction (this compound) A->B C Quenching B->C D Analysis (SDS-PAGE / SEC) C->D E Proteolytic Digestion C->E F LC-MS/MS Analysis E->F G Data Analysis (Identification of Cross-links) F->G

Caption: General experimental workflow for protein cross-linking studies.

G cluster_0 Chemical Reaction reagent This compound product Cross-linked Protein (Thioether Bond) reagent->product + protein Protein with Cysteine protein->product +

Caption: Reaction of this compound with a cysteine residue.

References

Application Notes and Protocols for N-Bromoacetylazetidine as a Probe for Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromoacetylazetidine belongs to the class of haloacetyl compounds, which are effective and widely utilized probes for investigating the structure and function of enzyme active sites. These molecules act as affinity labels, a type of irreversible inhibitor, by forming a covalent bond with nucleophilic amino acid residues within the catalytic center of an enzyme.[1] The bromoacetyl moiety serves as a reactive electrophile, while the azetidine ring contributes to the molecule's overall chemical properties and potential for specific interactions. This document provides a detailed overview of the application of bromoacetyl-containing compounds for probing enzyme active sites, using established examples to illustrate the principles and methodologies. While specific quantitative data for this compound is not extensively available in public literature, the protocols and principles outlined herein are broadly applicable to this class of reagents.

Mechanism of Action

Bromoacetyl derivatives are potent alkylating agents that irreversibly inhibit enzymes by covalently modifying specific amino acid residues. The process typically follows a two-step mechanism:

  • Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex. This initial binding is driven by structural similarities between the probe and the enzyme's natural substrate or ligand.[2]

  • Covalent Modification: Following initial binding, the electrophilic bromoacetyl group is positioned in close proximity to a nucleophilic amino acid side chain (e.g., cysteine, histidine, lysine, or tyrosine) within the active site. A nucleophilic attack from the amino acid residue on the α-carbon of the bromoacetyl group results in the displacement of the bromide ion and the formation of a stable covalent bond.[1][2] This irreversible modification leads to the inactivation of the enzyme.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme Enzyme EI_complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->EI_complex + Probe Probe This compound Covalent_adduct Covalently Modified Enzyme (Inactive) EI_complex->Covalent_adduct Irreversible Alkylation

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Quantitative Analysis of Enzyme Inhibition: A Case Study

To illustrate the quantitative data obtained from such studies, we present a summary of the inactivation of Staphylococcal Nuclease by a bromoacetylated substrate analogue, 3'-(N-bromoacetyl-p-aminophenylphosphoryl)-deoxythymidine 5'-phosphate. This compound serves as a representative example of a bromoacetyl-containing active site probe.

ParameterValueEnzyme & InhibitorReference
Inactivation Stoichiometry ~1 molecule of inhibitor per molecule of enzymeStaphylococcal Nuclease & 3'-(N-bromoacetyl-p-aminophenylphosphoryl)-deoxythymidine 5'-phosphate[3]
Modified Residues N-carboxymethyllysine 48 (36%), N-carboxymethyllysine 49 (40%), O-carboxymethyltyrosine 115 (15%)Staphylococcal Nuclease[3]
Protection from Inactivation YesPresence of the competitive inhibitor deoxythymidine 3',5'-diphosphate[3]
Requirement for Activity Ca²⁺Required for binding of substrates and inhibitors[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound or similar bromoacetyl-containing compounds to probe enzyme active sites.

Protocol 1: Determination of Enzyme Inactivation Kinetics

This protocol aims to determine the rate of irreversible inhibition of an enzyme by a bromoacetyl-containing probe.

Materials:

  • Purified enzyme of interest

  • This compound (or other bromoacetyl probe)

  • Enzyme substrate

  • Assay buffer (optimized for enzyme activity)

  • Quenching solution (e.g., a high concentration of a thiol-containing compound like dithiothreitol (DTT) or glutathione)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable buffer. The final concentration of the enzyme should be in the nanomolar to low micromolar range, while the inhibitor concentration will be varied.

  • Inactivation Reaction:

    • Pre-warm the assay buffer to the optimal temperature for the enzyme.

    • Initiate the inactivation reaction by adding a known concentration of this compound to a solution of the enzyme in the assay buffer.

    • At various time points, withdraw aliquots of the reaction mixture.

  • Quenching and Activity Assay:

    • Immediately add the withdrawn aliquot to a solution containing the enzyme's substrate and the quenching solution. The quenching agent will react with any remaining free inhibitor, stopping the inactivation process.

    • Measure the initial rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over a short period.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time with the inhibitor.

    • For a pseudo-first-order reaction, the plot should be linear. The negative of the slope of this line gives the apparent inactivation rate constant (k_obs).

    • To determine the kinetic parameters of inactivation (K_i and k_inact), repeat the experiment at several different inhibitor concentrations and plot k_obs versus the inhibitor concentration.

Protocol 2: Identification of the Labeled Active Site Residue(s)

This protocol is designed to identify the specific amino acid residue(s) that are covalently modified by the bromoacetyl probe.

Materials:

  • Enzyme and this compound

  • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF)

Procedure:

  • Enzyme Labeling:

    • Incubate the target enzyme with a stoichiometric or slight excess of this compound to achieve significant inactivation (e.g., >90%).

    • A control reaction without the inhibitor should be run in parallel.

  • Protein Denaturation and Digestion:

    • Denature the labeled and unlabeled enzyme samples (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is to protect native cysteines not modified by the probe).

    • Digest the protein into smaller peptides using a protease like trypsin.

  • Peptide Separation and Analysis:

    • Separate the resulting peptide fragments using reverse-phase HPLC.

    • Analyze the collected fractions by mass spectrometry to identify the peptides.

  • Identification of Modified Peptide:

    • Compare the mass spectra of the labeled and unlabeled samples. The peptide containing the covalently modified residue will have a mass shift corresponding to the addition of the acetylazetidine moiety.

    • Perform tandem mass spectrometry (MS/MS) on the modified peptide to determine its amino acid sequence and pinpoint the exact site of modification.

cluster_0 Experimental Workflow A Prepare Enzyme and This compound Solutions B Incubate Enzyme with Probe (Time-course) A->B E Label Enzyme with Probe for Mass Spectrometry A->E C Quench Reaction and Measure Residual Activity B->C D Determine Inactivation Rate (k_obs) C->D F Proteolytic Digestion E->F G LC-MS/MS Analysis F->G H Identify Modified Residue(s) G->H

Caption: General workflow for probing an enzyme active site with this compound.

Conclusion

This compound and related bromoacetyl-containing compounds are valuable tools for the characterization of enzyme active sites. By forming irreversible covalent bonds with key catalytic or binding residues, these probes allow for the elucidation of enzyme mechanisms, the identification of active site amino acids, and the development of potent and specific enzyme inhibitors. The protocols provided herein offer a robust framework for utilizing these reagents in enzymatic studies and drug discovery programs.

References

Application Notes and Protocols for the Reaction of N-Bromoacetylazetidine with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromoacetylazetidine is an electrophilic reagent designed for the covalent modification of peptides and proteins. While specific literature on the reaction of this compound with peptides is not extensively available, its reactivity can be inferred from the well-established chemistry of other N-haloacetyl reagents. The bromoacetyl group is a potent electrophile that readily and selectively reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1] This specific and efficient conjugation chemistry is a valuable tool in various applications within drug development and chemical biology, including the synthesis of peptide-protein conjugates, cyclic peptides, and the labeling of peptides with probes.[1]

The presence of the azetidine ring, a strained four-membered heterocycle, may influence the reactivity of the bromoacetyl moiety and offers a potential site for further chemical modifications. Researchers utilizing this compound should consider the following protocols as a starting point and may need to optimize the reaction conditions for their specific peptide and application.

Principle of the Reaction

The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the bromoacetyl group of this compound. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion. The reaction is highly selective for cysteine residues under controlled pH conditions.

Key Applications

  • Peptide Labeling: Introduction of a stable tag for detection or purification.

  • Peptide-Protein Conjugation: Linking peptides to larger proteins to enhance their therapeutic properties or for targeted delivery.

  • Cyclization of Peptides: Forming intramolecular thioether bonds to create constrained cyclic peptides with potentially enhanced stability and bioactivity.

  • Surface Immobilization: Attaching peptides to solid supports for various biochemical assays.

Experimental Protocols

The following protocols are based on established methods for the reaction of N-bromoacetyl-modified peptides and similar electrophiles with cysteine-containing peptides. Optimization of these conditions for this compound is highly recommended.

Protocol 1: General Procedure for the Reaction of this compound with a Cysteine-Containing Peptide

This protocol outlines the fundamental steps for conjugating this compound to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0-7.5, degassed

  • Quenching Solution: 1 M 2-mercaptoethanol or Dithiothreitol (DTT)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO) immediately before use.

  • Reaction Initiation: Add a 1.1 to 5-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25 °C) for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching: To stop the reaction and consume any unreacted this compound, add a 10 to 50-fold molar excess of the quenching solution (e.g., 2-mercaptoethanol). Incubate for an additional 30 minutes.

  • Purification: Purify the modified peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] The collected fractions should be analyzed by mass spectrometry to confirm the desired modification.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the alkylation of cysteine residues with N-haloacetyl reagents, which can be used as a starting point for optimizing reactions with this compound.

ParameterRecommended RangeNotes
pH 6.5 - 7.5The reaction rate is pH-dependent. At pH values above 7.5, the risk of side reactions with other nucleophilic residues (e.g., lysine, histidine) increases.[4]
Temperature 4 - 37 °CThe reaction is typically performed at room temperature. Lower temperatures can be used to slow down the reaction and potentially increase selectivity.
Molar Ratio (Reagent:Peptide) 1.1:1 to 10:1A slight excess of the bromoacetyl reagent is generally used to ensure complete reaction. The optimal ratio depends on the peptide and should be determined experimentally.
Reaction Time 30 minutes - 4 hoursReaction progress should be monitored by LC-MS to determine the optimal time.
Solvent Aqueous buffer (e.g., phosphate, HEPES)A water-miscible co-solvent (e.g., DMF, DMSO, acetonitrile) can be added to improve the solubility of the peptide or reagent, typically up to 20% (v/v).
Quenching Agent 2-Mercaptoethanol, DTT, CysteineA thiol-containing reagent is used to react with any excess this compound.

Mandatory Visualizations

Reaction Mechanism

Caption: Cysteine alkylation by this compound.

Experimental Workflow

ExperimentalWorkflow Workflow for Peptide Modification with this compound start Start dissolve_peptide Dissolve Cysteine-Containing Peptide in Degassed Buffer start->dissolve_peptide mix Mix Peptide and This compound dissolve_peptide->mix prepare_reagent Prepare this compound Stock Solution prepare_reagent->mix incubate Incubate at Room Temperature (Monitor by LC-MS) mix->incubate quench Quench Reaction with Excess Thiol Reagent incubate->quench purify Purify by RP-HPLC quench->purify analyze Analyze by Mass Spectrometry purify->analyze lyophilize Lyophilize Purified Product analyze->lyophilize end End lyophilize->end

Caption: Experimental workflow for peptide modification.

Considerations and Troubleshooting

  • Side Reactions: At higher pH values (above 8.0), N-bromoacetyl groups can react with other nucleophilic amino acid side chains such as lysine, histidine, and the N-terminal amino group, although the reaction with cysteine is significantly faster. To minimize side reactions, maintain the pH between 6.5 and 7.5.

  • Disulfide Bonds: Ensure that the cysteine residue in the peptide is in its reduced form (free thiol). If the peptide contains disulfide bonds, it may be necessary to reduce them with a reagent like DTT or TCEP prior to the reaction. The reducing agent must then be removed before adding the this compound.

  • Peptide Solubility: If the peptide has poor solubility in the reaction buffer, a small amount of an organic co-solvent such as acetonitrile, DMF, or isopropanol can be added.

  • Monitoring the Reaction: It is crucial to monitor the reaction progress using an analytical technique like LC-MS to determine the optimal reaction time and to check for the formation of byproducts.

  • Purity of Reagents: Use high-purity peptide and this compound to avoid the introduction of impurities that may complicate the reaction and purification.

Disclaimer

The protocols and information provided in these application notes are intended as a general guide. As there is limited specific data available for the reaction of this compound with peptides, users must perform their own optimization experiments to determine the ideal conditions for their specific application.

References

Application Notes and Protocols: N-Bromoacetylazetidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-bromoacetylazetidine and its derivatives in the synthesis of pharmaceutical intermediates, with a specific focus on the development of covalent inhibitors for oncology targets.

Introduction

This compound is a bifunctional reagent of significant interest in medicinal chemistry. The strained azetidine ring offers a unique three-dimensional scaffold that can enhance binding affinity and improve physicochemical properties of drug candidates. The bromoacetyl group serves as a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic residues on a target protein, leading to irreversible inhibition. This covalent bonding can result in prolonged pharmacodynamic effects and increased potency.

This document details the application of an this compound derivative in the synthesis of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers.

Application: Synthesis of Covalent KRAS G12C Inhibitors

The KRAS protein is a central node in signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, where a glycine residue is replaced by cysteine, is a common oncogenic driver. The presence of the nucleophilic cysteine residue in the mutant protein provides an opportunity for targeted covalent inhibition.

A key intermediate, N-(1-acryloylazetidin-3-yl)-2-bromoacetamide , serves as a versatile "bait" fragment for the synthesis of a library of potential KRAS G12C inhibitors. The bromoacetamide moiety allows for the attachment of various chemical fragments, while the acryloylazetidine acts as the covalent warhead that targets the Cys12 residue of the KRAS G12C protein.

Mechanism of Covalent Inhibition

The acrylamide group on the azetidine ring is a Michael acceptor. The thiol group of the Cys12 residue in KRAS G12C acts as a nucleophile, attacking the β-carbon of the acrylamide. This results in the formation of a stable, irreversible covalent bond, thereby inactivating the KRAS protein and inhibiting downstream signaling.

Diagram of Covalent Inhibition Mechanism

G KRAS_G12C KRAS G12C Protein (with Cys12-SH) Complex Non-covalent Complex KRAS_G12C->Complex Inhibitor N-(1-acryloylazetidin-3-yl)-based Inhibitor Inhibitor->Complex Covalent_Adduct Covalently Modified KRAS G12C (Inactive) Complex->Covalent_Adduct Michael Addition

Caption: Covalent modification of KRAS G12C by an acryloylazetidine-containing inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(1-tert-Butoxycarbonylazetidin-3-yl)-2-bromoacetamide (Intermediate 1)

This protocol describes the synthesis of a key protected intermediate for the preparation of the bromoacetylated azetidine "bait."

Materials:

  • N-Boc-3-aminoazetidine

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(1-tert-butoxycarbonylazetidin-3-yl)-2-bromoacetamide as a white solid.

Protocol 2: Synthesis of N-(Azetidin-3-yl)-2-bromoacetamide Hydrochloride (Intermediate 2)

This protocol describes the deprotection of the Boc group to yield the free amine.

Materials:

  • N-(1-tert-Butoxycarbonylazetidin-3-yl)-2-bromoacetamide

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-(1-tert-butoxycarbonylazetidin-3-yl)-2-bromoacetamide (1.0 eq) in 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-3 hours, monitoring the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain N-(azetidin-3-yl)-2-bromoacetamide hydrochloride as a white solid.

Protocol 3: Synthesis of N-(1-Acryloylazetidin-3-yl)-2-bromoacetamide (Bait Fragment)

This protocol describes the acylation of the azetidine nitrogen with the acryloyl warhead.

Materials:

  • N-(Azetidin-3-yl)-2-bromoacetamide hydrochloride

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend N-(azetidin-3-yl)-2-bromoacetamide hydrochloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes.

  • Slowly add acryloyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-acryloylazetidin-3-yl)-2-bromoacetamide, which can be used in the next step without further purification.

Protocol 4: Synthesis of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide (KRAS G12C Inhibitor)

This protocol describes the synthesis of a specific KRAS G12C inhibitor by reacting the "bait" fragment with indole.[1]

Materials:

  • N-(1-Acryloylazetidin-3-yl)-2-bromoacetamide

  • Indole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add a solution of N-(1-acryloylazetidin-3-yl)-2-bromoacetamide (1.0 eq) in anhydrous DMF to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide.

Data Presentation

The following table summarizes the in vitro activity of a series of N-(1-acryloylazetidin-3-yl)-2-(substituted-1H-indol-1-yl)acetamide derivatives against the KRAS G12C mutant protein.[1]

Compound IDSubstitution on IndoleKRAS G12C Reaction Rate (k_obs/[I]) M⁻¹s⁻¹p-ERK Inhibition IC₅₀ (µM) in MIA PaCa-2 cellsCell Viability IC₅₀ (µM) in MIA PaCa-2 cells
1 2-cyclopropyl-7-methyl14000.2190.067
2 5-bromo-3-(isoxazol-5-yl)2--
5 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl-13-
6 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl-5-fluoro-3.8-

Visualizations

Synthetic Workflow for KRAS G12C Inhibitor

G Start N-Boc-3-aminoazetidine Intermediate1 N-(1-Boc-azetidin-3-yl)- 2-bromoacetamide Start->Intermediate1 Bromoacetylation Intermediate2 N-(Azetidin-3-yl)- 2-bromoacetamide HCl Intermediate1->Intermediate2 Boc Deprotection Bait N-(1-Acryloylazetidin-3-yl)- 2-bromoacetamide (Bait Fragment) Intermediate2->Bait Acrylation Final_Product N-(1-Acryloylazetidin-3-yl)- 2-(1H-indol-1-yl)acetamide (KRAS G12C Inhibitor) Bait->Final_Product Indole Indole Derivative Indole->Final_Product Alkylation G cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Acryloylazetidine Inhibitor Inhibitor->KRAS_GDP Covalent Inhibition

References

Application Notes and Protocols for Chemoselective Protein Modification with N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise installation of probes, tags, and therapeutic payloads onto target biomolecules. N-Bromoacetylazetidine is an emerging electrophilic reagent designed for the covalent labeling of proteins. This reagent features a reactive bromoacetyl group, which can form a stable covalent bond with nucleophilic amino acid residues, and an azetidine moiety. The strained four-membered azetidine ring may influence the reagent's solubility, stability, and steric profile, potentially offering unique reactivity or selectivity.

The primary mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue on a target protein by the electrophilic bromoacetyl group. The most common target for haloacetamides is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH.[1][2] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion. Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, although generally with lower reactivity compared to cysteine.[1] This dual functionality makes this compound a potentially valuable tool for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.

Data Presentation

The following table summarizes representative quantitative data for the chemoselective modification of proteins using bromoacetamide-based reagents, which can be considered as a starting point for optimizing reactions with this compound.

ParameterTypical RangeNotes
Protein Concentration 1 - 10 µMHigher concentrations can improve reaction efficiency but may lead to aggregation.[1]
Reagent Concentration 1 - 10-fold molar excess over proteinThe optimal ratio should be determined empirically to balance labeling efficiency and off-target effects.[1]
Reaction pH 7.0 - 8.5The nucleophilicity of cysteine's thiol group is pH-dependent.
Reaction Temperature 4°C to 37°CLower temperatures can increase selectivity, while higher temperatures accelerate the reaction.[1]
Reaction Time 1 - 4 hoursShould be optimized to achieve sufficient labeling without causing protein degradation.[1]
Labeling Efficiency 20 - 90%Highly dependent on the protein, reagent concentration, and reaction conditions.
Quenching Reagent 10 - 100 mM DTT or β-mercaptoethanolAdded to consume unreacted labeling reagent and stop the reaction.[1]

Experimental Protocols

Reagent Preparation
  • Protein Solution : Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). The protein concentration should typically be in the range of 1-10 µM.[1] Ensure the buffer is free of nucleophilic components like Tris, which can react with the labeling reagent.

  • This compound Stock Solution : Prepare a 10-100 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]

Protein Labeling Protocol
  • In a microcentrifuge tube, combine the purified protein solution with the reaction buffer to the desired final volume and concentration.

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 1 to 10-fold molar excess over the protein).[1] The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to minimize the risk of protein denaturation.[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-4 hours).[1] The optimal time and temperature should be determined empirically for each specific protein and application.

  • Quenching : After the desired incubation time, quench the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM.[1] This will consume any unreacted this compound.

Analysis of Labeling
  • SDS-PAGE : Analyze the reaction mixture by SDS-PAGE to visualize any changes in the protein's molecular weight and to check for aggregation or degradation.

  • Mass Spectrometry : The extent of labeling and the specific site of modification can be accurately determined using mass spectrometry.[1]

    • Intact Protein Analysis : Desalt the labeled protein sample using methods like spin desalting columns or dialysis. Analyze the intact protein by LC-MS to determine the mass shift corresponding to the covalent adduction of the this compound moiety.[1]

    • Peptide Mapping : Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue(s) that have been modified.

Mandatory Visualizations

cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Nucleophilic Residue (e.g., Cysteine) Mechanism SN2 Nucleophilic Attack Protein->Mechanism Nucleophilic Attack Reagent This compound Reagent->Mechanism ModifiedProtein Covalently Modified Protein Mechanism->ModifiedProtein Forms Thioether Bond Byproduct Bromide Ion Mechanism->Byproduct

Caption: Reaction mechanism of this compound with a protein nucleophile.

start Start reagent_prep Prepare Protein and This compound Solutions start->reagent_prep labeling Incubate Protein and Reagent (1-4 hours, RT or 37°C) reagent_prep->labeling quenching Quench Reaction with DTT or β-mercaptoethanol labeling->quenching analysis Analyze Labeled Protein (SDS-PAGE, Mass Spectrometry) quenching->analysis end End analysis->end

Caption: Experimental workflow for protein modification.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins Using N-Bromoacetylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of protein dynamics, interactions, and localization. N-Bromoacetylazetidine derivatives represent an advanced class of fluorescent probes designed for the selective modification of cysteine residues. These probes combine a highly reactive bromoacetyl group, which forms a stable thioether bond with the sulfhydryl group of cysteine, with an azetidine-functionalized fluorophore.

The incorporation of an azetidine ring into the fluorophore structure offers significant photophysical advantages. By suppressing the twisted intramolecular charge transfer (TICT) effect, azetidine moieties enhance the quantum yield and photostability of the dye.[1][2] This results in brighter and more robust fluorescently labeled proteins, ideal for demanding applications such as live-cell imaging and single-molecule studies. These probes provide a superior alternative to traditional labeling reagents, offering enhanced performance for a wide range of experimental contexts.

Principle of Covalent Labeling

The labeling reaction is based on the nucleophilic substitution (SN2) reaction between the electrophilic α-carbon of the bromoacetyl group and the nucleophilic thiol group of a cysteine residue. At a neutral to slightly alkaline pH, the thiol group is deprotonated to a thiolate anion, which is a potent nucleophile that readily attacks the bromoacetyl moiety, displacing the bromide ion and forming a stable thioether linkage. This reaction is highly selective for cysteine residues over other nucleophilic amino acids like lysine or histidine under controlled pH conditions.[3]

Data Presentation

Table 1: Photophysical Properties of Azetidine-Modified Fluorophores vs. Traditional Analogs
Fluorophore TypeDerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Advantage
Malachite Green N,N-dimethylamino (Traditional)6466750.12Standard
Azetidinyl (Aze-MG) 646 675 0.28 2.3x Brighter [1]
Coumarin N,N-dialkylamino (Traditional)VariesVariesLowerStandard
Azetidinyl Varies Varies Higher Improved Brightness & Photostability [4]
Naphthalimide N,N-dialkylamino (Traditional)VariesVariesLowerStandard
Azetidinyl Varies Varies Higher Improved Brightness & Photostability [4]
Table 2: Representative Data for a Typical Protein Labeling Experiment
ParameterMethodResult
Protein ConcentrationBCA Assay1.5 mg/mL
Molar Ratio (Probe:Protein)-15:1
Reaction Time-2 hours
Reaction Temperature-25°C (Room Temperature)
Labeling EfficiencySDS-PAGE with Fluorescence Imaging> 95%
Stoichiometry (Degree of Labeling)UV-Vis Spectrophotometry1.1 dye/protein

Diagrams and Visualizations

G Figure 1: Conceptual Advantages of Azetidine Moiety cluster_0 Traditional Fluorophore (e.g., N,N-dimethylamino) cluster_1 Azetidine-Containing Fluorophore a Excited State b Twisted Intramolecular Charge Transfer (TICT) a->b Rotation c Non-Radiative Decay (Heat) b->c d Reduced Fluorescence (Lower Quantum Yield) b->d e Excited State f Rotationally Constrained (TICT Suppressed) e->f Reduced Rotation g Radiative Decay (Fluorescence) f->g h Enhanced Fluorescence (Higher Quantum Yield) f->h

Figure 1: Advantages of Azetidine Moiety in Fluorophores.

Figure 2: Cysteine Labeling Reaction Mechanism.

G Figure 3: Experimental Workflow for Protein Labeling A 1. Prepare Protein Sample (1-10 mg/mL in amine-free buffer) B 2. (Optional) Reduce Disulfides (e.g., 10-fold molar excess of TCEP) A->B D 4. Labeling Reaction (Add 10-20 fold molar excess of probe to protein) B->D C 3. Prepare Probe Stock Solution (10 mM in anhydrous DMSO) C->D E 5. Incubate (2 hours at RT or overnight at 4°C, protected from light) D->E F 6. Quench Reaction (Add DTT or L-cysteine to 10-20 mM final concentration) E->F G 7. Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) F->G H 8. Characterize Conjugate (UV-Vis for DOL, SDS-PAGE for purity) G->H

Figure 3: Protein Labeling and Purification Workflow.

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound Fluorescent Probe

This protocol describes a general procedure for labeling a purified protein containing accessible cysteine residues. Optimization may be required for each specific protein and probe.

Materials:

  • Purified protein of interest (1-10 mg/mL)

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer.

  • This compound fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: Dithiothreitol (DTT) or L-cysteine

  • Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with storage buffer.

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the purified protein into the Labeling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and thiol-containing compounds.

  • (Optional) Reduction of Disulfide Bonds:

    • If the target cysteine residue is involved in a disulfide bond, it must be reduced.

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the bromoacetyl probe.[5]

    • Note: If using DTT for reduction, it must be removed by dialysis or a desalting column prior to adding the probe, as it will compete for reaction.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the this compound fluorescent probe in anhydrous DMSO. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution.[3] Add the DMSO solution dropwise while gently vortexing to prevent protein precipitation. The final concentration of DMSO should not exceed 5% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light by wrapping the tube in aluminum foil.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Reagent (DTT or L-cysteine) to a final concentration of 10-20 mM to consume any unreacted probe.[3]

    • Incubate for 30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography (e.g., a pre-packed PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Labeled Protein

1. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A280 - (Amax × CF)] / εprot

      • CF is the correction factor (A280 / Amax of the free dye).

      • εprot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Conc. (M) = Amax / εdye

      • εdye is the molar extinction coefficient of the dye at its Amax.

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

2. Analysis of Purity and Labeling Specificity:

  • SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE.

    • Visualize the gel under UV illumination (or with a fluorescence gel scanner) to confirm that the fluorescence signal co-migrates with the protein band.

    • Subsequently, stain the gel with Coomassie Blue to visualize the total protein and confirm purity. A slight shift in the molecular weight of the labeled protein may be observed.[3]

  • Mass Spectrometry: For precise characterization, use mass spectrometry (e.g., ESI-MS) to confirm the covalent modification and determine the exact mass of the conjugate, which can be used to verify the stoichiometry of labeling.

Storage

Store the purified, labeled protein at 4°C for short-term use or in aliquots at -80°C for long-term storage. Protect from light. If the protein concentration is low (<1 mg/mL), consider adding a stabilizing agent like BSA to a final concentration of 1-10 mg/mL.

Disclaimer

These protocols are intended as a general guide. Optimal conditions for protein labeling, including pH, temperature, reaction time, and reagent concentrations, may vary depending on the specific protein and fluorescent probe used and should be determined empirically.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Bromoacetylazetidine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Bromoacetylazetidine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target in bioconjugation?

A1: this compound is a chemical reagent used for covalent labeling of biomolecules. Its primary reactive target is the thiol (sulfhydryl) group of cysteine residues within proteins and peptides. The reaction proceeds via an SN2 nucleophilic substitution, where the deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine, forming a stable thioether bond. For optimal reactivity with cysteine, a pH range of 7.5-9.0 is recommended to ensure a significant portion of the cysteine thiols are in the more nucleophilic thiolate form.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is stable under normal handling and storage conditions. However, it is sensitive to moisture and light. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. Stock solutions should be prepared fresh in an anhydrous, aprotic solvent such as DMSO or DMF immediately before use, as bromoacetyl compounds can be unstable in aqueous solutions.[2][3][4] Avoid buffers containing nucleophiles like Tris or glycine in your stock solutions.

Q3: How does pH affect the selectivity of this compound labeling?

A3: pH is a critical parameter for controlling the selectivity of this compound reactions.

  • Neutral to Slightly Alkaline (pH 7.5-9.0): This is the optimal range for selective labeling of cysteine residues.[1] In this range, the cysteine thiol group (pKa ≈ 8.5) is sufficiently deprotonated to its more reactive thiolate form.

  • Acidic (pH < 7.0): The reaction with cysteines is significantly slower as the thiol group is protonated.

  • Alkaline (pH > 9.0): At higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine (pKa ≈ 10.5), increases.[1][5]

Q4: What are the potential side reactions when using this compound?

A4: While this compound is highly reactive towards cysteine, side reactions can occur, particularly under non-optimal conditions. The most common off-target residues are:

  • Histidine: The imidazole side chain of histidine can be alkylated, with reactivity increasing at pH values above 6.[5]

  • Lysine: The ε-amino group of lysine can be modified, especially at pH values above 9.0.[1][5]

  • Methionine: The thioether side chain of methionine can also be a target for alkylation by haloacetyl reagents.[6]

To minimize these side reactions, it is crucial to control the pH and the molar ratio of the labeling reagent.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling with this compound.

Problem Possible Cause Solution
Low or No Labeling 1. Suboptimal pH: The reaction buffer pH is not optimal for cysteine reactivity.1. Ensure the reaction buffer pH is between 7.5 and 9.0 to facilitate the deprotonation of the cysteine thiol group.[1]
2. Presence of Thiols in Buffer: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete for the this compound.2. Avoid using buffers with extraneous thiols. If protein reduction is necessary, perform a buffer exchange step prior to labeling.[5]
3. Inaccessible Cysteine Residue: The target cysteine is buried within the protein's 3D structure.3. Consider using a mild denaturant or performing the labeling under partially denaturing conditions to expose the cysteine residue.
4. Degraded this compound: The reagent has been hydrolyzed due to improper storage or handling.4. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Store the solid compound in a cool, dry, and dark place.[2][3][4]
Non-Specific Labeling 1. pH is Too High: High pH increases the reactivity of other nucleophilic residues like lysine.1. Lower the reaction pH to the optimal range of 7.5-8.5 to increase selectivity for cysteine.[1][5]
2. Reaction Time is Too Long: Prolonged incubation can lead to the accumulation of side-products.2. Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target cysteine is achieved.
3. Excess this compound: A high molar excess of the reagent can drive reactions with less nucleophilic residues.3. Perform a titration to determine the optimal molar ratio of reagent to protein for your specific system. A 10- to 20-fold molar excess is a common starting point.[2]
Protein Precipitation 1. Over-labeling: Attachment of too many labels alters the protein's physicochemical properties, leading to aggregation.1. Decrease the molar ratio of this compound to protein.[7][8]
2. Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) containing the labeling reagent can cause the protein to precipitate.2. Add the this compound stock solution dropwise while gently stirring the protein solution. Ensure the final concentration of the organic solvent is low.
3. pH Shift: Drastic shifts in pH during the reaction can cause the protein to reach its isoelectric point and precipitate.3. Ensure your reaction is well-buffered.

Experimental Protocols

General Protocol for Cysteine-Specific Protein Labeling with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

  • Protein Preparation:

    • Dissolve the protein in a suitable non-nucleophilic buffer (e.g., phosphate buffer, HEPES) at a pH of 7.5-8.5.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of a thiol-free reducing agent like TCEP and incubate at room temperature for 1 hour.

    • Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to the reaction buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[2] Add the reagent dropwise while gently mixing.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol-containing reagent, such as 2-mercaptoethanol or dithiothreitol (DTT), can be added to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

  • Characterization:

    • Confirm successful labeling by methods such as SDS-PAGE (a shift in molecular weight may be observed) and mass spectrometry (to determine the degree of labeling).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Storage protein_prep Protein Preparation (Buffer Exchange, Reduction if needed) labeling Incubate Protein with This compound (pH 7.5-9.0, RT, 2-4h) protein_prep->labeling reagent_prep Prepare Fresh this compound Stock Solution (in DMSO/DMF) reagent_prep->labeling quench Quench Reaction (Optional, with excess thiol) labeling->quench purification Purification (Size-Exclusion Chromatography/Dialysis) quench->purification characterization Characterization (SDS-PAGE, Mass Spectrometry) purification->characterization storage Store Labeled Protein (-20°C or -80°C) characterization->storage

A general experimental workflow for protein labeling.

troubleshooting_workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Labeling Experiment Outcome low_labeling Low/No Labeling start->low_labeling non_specific Non-Specific Labeling start->non_specific precipitation Protein Precipitation start->precipitation check_ph Verify/Adjust pH (7.5-9.0) low_labeling->check_ph Is pH optimal? remove_thiols Remove Competing Thiols low_labeling->remove_thiols Buffer contains thiols? check_reagent Use Fresh Reagent low_labeling->check_reagent Reagent fresh? non_specific->check_ph pH too high? optimize_ratio Optimize Reagent:Protein Ratio non_specific->optimize_ratio Reagent excess? optimize_time Optimize Reaction Time non_specific->optimize_time Time too long? precipitation->check_ph pH shift? precipitation->optimize_ratio Over-labeling? control_solvent Control Solvent Addition precipitation->control_solvent Solvent shock?

A troubleshooting decision tree for labeling experiments.

References

common side reactions with N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Bromoacetylazetidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 885267-00-5) is a bifunctional reagent featuring a reactive bromoacetyl group and a strained azetidine ring.[1][2] It is primarily used in chemical biology and drug discovery as an alkylating agent to covalently modify proteins and other biomolecules, often for target identification and validation studies. The bromoacetyl moiety acts as an electrophile, reacting with nucleophilic residues on proteins, while the azetidine ring can be incorporated as a desirable structural motif in medicinal chemistry.

Q2: What are the main safety precautions to consider when handling this compound?

This compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Q3: How should this compound be stored?

This compound is sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem 1: Low or No Reactivity in Alkylation Reactions

Q: I am not observing the expected alkylation of my target molecule with this compound. What could be the issue?

A: Several factors can contribute to low reactivity. Here are some common causes and troubleshooting steps:

  • Inadequate Nucleophilicity of the Target: The target molecule must possess a sufficiently nucleophilic group (e.g., a thiol, amine, or histidine) to react with the bromoacetyl group. The reactivity of nucleophiles can be solvent-dependent. In polar aprotic solvents, smaller, more electronegative nucleophiles are often more reactive, while in polar protic solvents, larger, less solvated nucleophiles may be more effective.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents (e.g., water, alcohols), leaving it more available to react.

  • pH of the Reaction Medium: The pH of the reaction buffer is critical, especially when working with biological molecules. For example, the alkylation of cysteine residues is most efficient at a pH slightly above the pKa of the thiol group (around 8.5), where a significant portion is in the more nucleophilic thiolate form. Ensure your buffer system is appropriate for the target nucleophile.

  • Reagent Degradation: this compound is moisture-sensitive. If the reagent has been improperly stored, it may have hydrolyzed, rendering it inactive. It is recommended to use a fresh bottle or a properly stored aliquot.

Problem 2: Appearance of Unexpected Side Products

Q: I am observing unexpected peaks in my LC-MS/NMR analysis after my reaction with this compound. What are the likely side products?

A: The appearance of unexpected side products can be attributed to several side reactions. The two primary sites of reactivity on this compound are the electrophilic carbon of the bromoacetyl group and the strained azetidine ring.

Potential Side Reactions:

  • Hydrolysis: Due to its moisture sensitivity, this compound can undergo hydrolysis. This can occur at two positions:

    • Amide Hydrolysis: Cleavage of the amide bond, particularly under strong acidic or basic conditions, would yield bromoacetic acid and azetidine.

    • Bromoacetyl Hydrolysis: Substitution of the bromide with a hydroxyl group from water would result in N-(hydroxyacetyl)azetidine.

  • Ring-Opening of the Azetidine: The strained four-membered azetidine ring is susceptible to nucleophilic attack, especially under acidic conditions which protonate the ring nitrogen and increase its electrophilicity.[4][5] This can lead to the formation of β-amino substituted compounds. For example, in the presence of a nucleophile (Nu-), the ring can open to form a linear product.

  • Dimerization/Polymerization: Although less common for N-acyl azetidines compared to other derivatives, the high reactivity and strain of the molecule could potentially lead to self-reaction or polymerization, especially at high concentrations or temperatures. Anionic ring-opening polymerization has been observed for other N-substituted azetidines.[6][7]

Troubleshooting Flowchart for Side Product Identification

G Troubleshooting Unexpected Side Products start Unexpected Peak(s) Observed check_mw Determine Molecular Weight (MS) start->check_mw mw_plus_18 MW = Starting Material + 18 Da? check_mw->mw_plus_18 hydrolysis_product Likely Hydrolysis Product (N-hydroxyacetylazetidine) mw_plus_18->hydrolysis_product Yes check_ring_opening MW = Starting Material + Nucleophile? mw_plus_18->check_ring_opening No ring_opened_product Likely Ring-Opened Product check_ring_opening->ring_opened_product Yes check_dimer MW = 2 x Starting Material? check_ring_opening->check_dimer No dimer_product Possible Dimerization check_dimer->dimer_product Yes other_side_reactions Consider Other Side Reactions (e.g., reaction with buffer components) check_dimer->other_side_reactions No G Protein Alkylation Workflow protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) reaction Incubate Protein with This compound protein_prep->reaction reagent_prep Prepare this compound Stock Solution (in DMF/DMSO) reagent_prep->reaction quench Quench Reaction (e.g., with DTT) reaction->quench analysis Analyze Products (LC-MS, SDS-PAGE, etc.) quench->analysis

References

troubleshooting low yield in N-Bromoacetylazetidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Bromoacetylazetidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the N-acylation of azetidine with bromoacetyl bromide. This reaction generally requires a base to neutralize the hydrogen bromide byproduct.

Q2: What are the critical parameters affecting the yield of this compound?

A2: Several factors can significantly impact the yield, including the purity of reagents (azetidine and bromoacetyl bromide), the choice of base and solvent, reaction temperature, and the stoichiometry of the reactants.

Q3: What are the common side reactions that can lead to low yield?

A3: Common side reactions include the formation of oligomers or polymers of azetidine, ring-opening of the azetidine ring, and over-acylation to form quaternary ammonium salts.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Reagents: Bromoacetyl bromide is moisture-sensitive and can hydrolyze. Azetidine can be volatile and may have evaporated.1. Use freshly opened or properly stored bromoacetyl bromide. Ensure the azetidine container is properly sealed.
2. Inappropriate Base: The chosen base may be too weak to effectively neutralize the HBr byproduct, leading to protonation of the azetidine starting material and halting the reaction.2. Consider using a stronger, non-nucleophilic base. Triethylamine is a common choice. For less reactive systems, a stronger base like n-butyllithium at low temperatures may be necessary, though this increases the risk of side reactions.
3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.3. Gradually increase the reaction temperature while monitoring for the formation of side products.
Presence of Multiple Products in the Final Mixture 1. Oligomerization/Polymerization: Azetidine can react with the this compound product or other azetidine molecules, leading to dimers, trimers, and polymers.[2]1. Use a slight excess of bromoacetyl bromide to ensure all the azetidine is consumed. Add the azetidine slowly to the reaction mixture to maintain a low concentration of the free amine.
2. Ring-Opening of Azetidine: The strained azetidine ring can open, especially in the presence of acid or upon quaternization of the nitrogen.2. Maintain anhydrous and neutral or basic conditions. Avoid strong acids during workup.
3. Formation of Quaternary Ammonium Salt: The product, this compound, can react with another molecule of azetidine to form a quaternary ammonium salt.3. Control the stoichiometry carefully. A slight excess of the acylating agent is preferable to an excess of the amine.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization may also be an effective purification method.
2. Product Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of the product.2. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use neutral or basic alumina for chromatography.

Data Presentation

The following table summarizes expected yields of this compound based on a dinitro-substituted analog and general principles of N-acylation reactions.[3]

Base Solvent Temperature (°C) Typical Yield (%) Key Remarks
TriethylamineDichloromethane0 to RT65-80A common and effective base. Yield can be optimized by careful control of stoichiometry.
Potassium CarbonateAcetonitrileRT to 5050-70A milder, heterogeneous base. Longer reaction times may be required.[4]
PyridineDichloromethane0 to RT60-75Can also act as a nucleophilic catalyst. May be more difficult to remove during workup.
n-ButyllithiumTetrahydrofuran-78Potentially >80A very strong base, used for less reactive amines. Requires strict anhydrous conditions and low temperatures to minimize side reactions.
Boron Trifluoride Etherate (as catalyst)DichloromethaneRT~75 (for dinitro analog)Acts as a Lewis acid to activate the bromoacetyl bromide.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the synthesis of a substituted this compound and general N-acylation procedures.[3]

Materials:

  • Azetidine

  • Bromoacetyl bromide

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Reagents: Azetidine, Triethylamine, Bromoacetyl Bromide, Anhydrous DCM setup_flask Set up Flame-Dried Three-Necked Flask under Nitrogen dissolve Dissolve Azetidine and Triethylamine in DCM setup_flask->dissolve cool Cool to 0°C dissolve->cool add_bromide Add Bromoacetyl Bromide Solution Dropwise cool->add_bromide react Stir at Room Temperature (2-4 hours) add_bromide->react quench Quench with Saturated NaHCO3 Solution react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Column Chromatography on Silica Gel concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways cluster_main Desired Reaction cluster_side Side Reactions azetidine Azetidine product This compound azetidine->product + Bromoacetyl Bromide (Base) oligomer Azetidine Oligomer/Polymer azetidine->oligomer + Azetidine bromoacetyl_bromide Bromoacetyl Bromide ring_opened Ring-Opened Product product->ring_opened Acid/Heat quaternary_salt Quaternary Ammonium Salt product->quaternary_salt + Azetidine

Caption: Desired reaction pathway and potential side reactions.

References

Technical Support Center: N-Bromoacetylazetidine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Bromoacetylazetidine in in vivo studies. Due to the limited specific literature on this compound, this guidance is based on the known challenges and properties of its core chemical moieties: the azetidine ring and the reactive bromoacetyl group, a class of α-haloacetamides commonly used as covalent modifiers.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: this compound is presumed to act as a covalent inhibitor or probe. The bromoacetyl group is an electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues on target proteins. The primary target for such groups is often the thiol side chain of cysteine residues due to their high nucleophilicity.

Q2: What are the potential advantages of the azetidine ring in this molecule?

A2: The azetidine ring, a saturated N-heterocycle, is often incorporated into drug candidates to improve physicochemical properties. These improvements can include enhanced aqueous solubility, increased metabolic stability, and improved permeability, which are all beneficial for in vivo applications.

Q3: What are the primary challenges I should anticipate when using this compound in vivo?

A3: The main challenges stem from the reactive nature of the bromoacetyl group. These include:

  • Off-target reactivity: The compound may react with non-target proteins and other biological nucleophiles, such as glutathione.

  • Instability: The bromoacetyl group can be susceptible to hydrolysis, reducing its effective concentration.

  • Toxicity: Covalent modification of unintended targets can lead to idiosyncratic adverse drug reactions.

  • Pharmacokinetic variability: Rapid clearance due to reactions with abundant nucleophiles can lead to a short half-life.

Troubleshooting Guide

Problem 1: High Off-Target Binding and Low Specificity

Symptoms:

  • High background signal in proteomic profiling experiments.

  • In vivo toxicity at doses where target engagement is low.

  • Lack of a clear dose-response relationship.

Possible Causes & Solutions:

CauseSolution
High intrinsic reactivity of the bromoacetyl group. Titrate the dose to the lowest effective concentration. Reduce the exposure time where experimentally feasible.
Reaction with abundant, highly nucleophilic species (e.g., glutathione). Monitor glutathione levels in tissues of interest. Consider co-administration of agents that modulate glutathione homeostasis, though this can complicate interpretation.
Non-specific binding to plasma proteins. Perform in vitro plasma protein binding assays to quantify the extent of this interaction.
Problem 2: Poor In Vivo Efficacy or Target Engagement

Symptoms:

  • The compound is active in vitro but shows no effect in animal models.

  • Target engagement is not observed at tolerated doses.

Possible Causes & Solutions:

CauseSolution
Poor bioavailability or rapid clearance. Conduct pharmacokinetic studies to determine the compound's half-life, distribution, and clearance. The azetidine moiety may improve properties, but this needs to be empirically verified. Consider alternative dosing routes or formulations.
Instability in circulation (hydrolysis). Assess the stability of this compound in plasma and buffer at physiological pH and temperature.
High reactivity leading to rapid depletion. The compound may be reacting with nucleophiles near the administration site, preventing it from reaching the target tissue. Localized delivery methods could be explored if the target organ is accessible.

Experimental Protocols

Protocol 1: Assessing In Vitro Stability

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to a final concentration (e.g., 10 µM) in phosphate-buffered saline (PBS, pH 7.4) and in mouse or human plasma.

  • Time Points: Incubate the solutions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound over time to determine its half-life in each matrix.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed CheckPK Conduct Pharmacokinetic (PK) Study Start->CheckPK CheckStability Assess In Vitro Stability (Plasma, Buffer) Start->CheckStability CheckTarget Confirm Target Engagement (e.g., Proteomics) Start->CheckTarget ResultPK Rapid Clearance or Low Bioavailability? CheckPK->ResultPK ResultStability Compound Unstable? CheckStability->ResultStability ResultTarget No Target Engagement? CheckTarget->ResultTarget SolutionPK Reformulate or Change Dosing Route ResultPK->SolutionPK Yes Success Optimized In Vivo Study ResultPK->Success No SolutionStability Consider Analogs with Improved Stability ResultStability->SolutionStability Yes ResultStability->Success No SolutionTarget High Off-Target Reactivity? (See Problem 1) ResultTarget->SolutionTarget Yes ResultTarget->Success No SolutionPK->Success SolutionStability->Success SolutionTarget->Success

Caption: A workflow for diagnosing and addressing poor in vivo efficacy.

G cluster_targets Potential In Vivo Reactions NBA This compound (Electrophile) TargetProtein Target Protein (Cysteine Residue) NBA->TargetProtein Desired Reaction OffTargetProtein Off-Target Protein (Nucleophilic Residues) NBA->OffTargetProtein Undesired Reaction GSH Glutathione (GSH) (Abundant Nucleophile) NBA->GSH Undesired Reaction H2O Water (H2O) (Hydrolysis) NBA->H2O Undesired Reaction CovalentAdduct Covalent Adduct (Target Engagement & Efficacy) TargetProtein->CovalentAdduct OffTargetAdduct Off-Target Adducts (Potential Toxicity) OffTargetProtein->OffTargetAdduct GSHAdduct GSH Conjugate (Drug Clearance) GSH->GSHAdduct HydrolyzedProduct Hydrolyzed Product (Inactive) H2O->HydrolyzedProduct

Caption: Potential reaction pathways for this compound in vivo.

Technical Support Center: Enhancing Specificity in N-Bromoacetylazetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Bromoacetylazetidine, a versatile reagent for the alkylation of nucleophiles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved specificity. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound?

This compound is an electrophilic reagent. The carbon atom of the bromoacetyl group is electron-deficient due to the electron-withdrawing nature of the adjacent bromine and carbonyl group, making it susceptible to nucleophilic attack.

Q2: Which functional groups react with this compound?

The bromoacetyl moiety of this compound readily reacts with soft nucleophiles. The most reactive are thiol (sulfhydryl) groups found in cysteine residues. Other nucleophiles such as primary and secondary amines (e.g., lysine residues), and to a lesser extent, the imidazole ring of histidine and the phenolic hydroxyl group of tyrosine, can also react.

Q3: How can I achieve selective alkylation of thiols over other nucleophiles?

The key to achieving high specificity for thiol modification is controlling the reaction pH. Thiols are significantly more reactive than amines at neutral to slightly acidic pH (pH 6.5-7.5). At these pH values, the thiol group exists in its more nucleophilic thiolate form, while amines are predominantly protonated and thus less reactive.

Q4: What are the common side reactions observed with this compound?

Common side reactions include the alkylation of non-target nucleophiles, such as the ε-amino group of lysine or the imidazole group of histidine, especially at higher pH values (pH > 8.5).[1][2] Hydrolysis of the bromoacetyl group can also occur, particularly at elevated temperatures and extreme pH.

Q5: How should this compound be stored?

This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Reagent: Improper storage of this compound may lead to decomposition. 2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. 3. Incorrect Stoichiometry: An insufficient amount of this compound will result in incomplete conversion.1. Use a fresh, properly stored batch of this compound. 2. Monitor the reaction progress by TLC or LC-MS and consider increasing the reaction time or temperature. 3. Use a slight excess (1.1-1.5 equivalents) of this compound.
Lack of Specificity (Multiple Products) 1. Incorrect pH: The reaction pH may be too high, leading to the alkylation of less reactive nucleophiles like amines. 2. Presence of Multiple Reactive Sites: The substrate may have multiple accessible nucleophiles with similar reactivity.1. Perform the reaction at a pH between 6.5 and 7.5 for selective thiol alkylation.[4] 2. Consider using protecting groups for non-target functional groups.
Formation of Insoluble Precipitate 1. Poor Solubility of Reactants or Products: The starting material or the product may not be soluble in the chosen solvent. 2. Aggregation of Labeled Protein: Modification of proteins can sometimes lead to aggregation.1. Use a co-solvent (e.g., DMSO, DMF) to improve solubility. 2. Optimize the protein concentration and consider adding stabilizing excipients.
Reaction Stalls (Incomplete Conversion) 1. Reversible Reaction: Under certain conditions, the reverse reaction may become significant. 2. Oxidation of Thiols: If targeting cysteine, oxidation to disulfides will prevent alkylation.1. Ensure the removal of the leaving group (bromide) from the reaction mixture if possible. 2. Perform the reaction under an inert atmosphere and consider adding a reducing agent like DTT or TCEP prior to adding this compound (ensure its removal before adding the alkylating agent).

Data Presentation: Controlling Specificity through pH

The reactivity of nucleophiles is highly dependent on their pKa and the pH of the reaction medium. The following table summarizes the approximate pKa values of relevant functional groups and the optimal pH range for selective alkylation of thiols with bromoacetylating agents.

Functional Group Amino Acid Approximate pKa Optimal pH for Thiol Selectivity Reactivity Trend with Increasing pH
ThiolCysteine~8.56.5 - 7.5Increases significantly above pKa
ImidazoleHistidine~6.0Increases above pKa
α-AminoN-terminus~8.0Increases above pKa
ε-AminoLysine~10.5Increases significantly above pKa
Phenolic HydroxylTyrosine~10.0Increases above pKa

Data is generalized for bromoacetyl compounds and may vary slightly for this compound.

The graph below illustrates the logical relationship for achieving selective thiol modification.

G cluster_0 Reaction Conditions cluster_1 Nucleophile Reactivity cluster_2 Reaction Outcome pH_Control pH Control Thiol_Reactivity High Thiol Reactivity (Thiolate form) pH_Control->Thiol_Reactivity pH 6.5-7.5 Amine_Reactivity Low Amine Reactivity (Protonated form) pH_Control->Amine_Reactivity pH 6.5-7.5 Selective_Alkylation Selective Thiol Alkylation Thiol_Reactivity->Selective_Alkylation Amine_Reactivity->Selective_Alkylation

Logic for pH-controlled selective thiol alkylation.

Experimental Protocols

Protocol 1: Selective Alkylation of a Thiol with this compound

This protocol describes a general procedure for the selective alkylation of a thiol-containing compound, using 2-mercaptoethanol as a model substrate.

Materials:

  • This compound

  • 2-Mercaptoethanol

  • Phosphate buffer (0.1 M, pH 7.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Thin-layer chromatography (TLC) plates and appropriate developing solvent

  • LC-MS for reaction monitoring

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of 2-mercaptoethanol in 0.1 M phosphate buffer (pH 7.0).

  • Reaction Setup:

    • In a clean, dry reaction vial, add the desired volume of the 2-mercaptoethanol solution.

    • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Initiation of Reaction:

    • Add 1.1 equivalents of the this compound stock solution to the reaction vial with gentle stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Quenching the Reaction:

    • Once the reaction is complete (as indicated by the consumption of the starting material), the reaction can be quenched by the addition of a small molecule containing a thiol, such as excess 2-mercaptoethanol or dithiothreitol (DTT).

  • Work-up and Purification:

    • The product can be purified from the reaction mixture using standard techniques such as flash column chromatography or preparative HPLC.

G start Start prep_reagents Prepare Stock Solutions (this compound & Thiol) start->prep_reagents setup_reaction Setup Reaction Vial with Thiol and Purge with Inert Gas prep_reagents->setup_reaction add_reagent Add this compound (1.1 eq) setup_reaction->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor is_complete Reaction Complete? monitor->is_complete is_complete->monitor No quench Quench Reaction (Optional) is_complete->quench Yes purify Purify Product quench->purify end End purify->end

Workflow for selective thiol alkylation.
Protocol 2: Alkylation of a Primary Amine with this compound

This protocol provides a general method for the N-alkylation of a primary amine, using benzylamine as an example. Note that for selective thiol modification in the presence of amines, this reaction should be avoided by controlling the pH.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon atmosphere

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in an anhydrous solvent under a nitrogen or argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Alkylating Agent:

    • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

G start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent at 0°C start->dissolve_amine add_nba Slowly Add This compound dissolve_amine->add_nba warm_and_stir Warm to Room Temperature and Stir (2-12h) add_nba->warm_and_stir monitor Monitor Reaction (TLC/LC-MS) warm_and_stir->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate purify Purify Product dry_and_concentrate->purify end End purify->end

Workflow for primary amine alkylation.

References

effect of pH on N-Bromoacetylazetidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles and data from analogous compounds due to the limited availability of specific experimental data for N-Bromoacetylazetidine. Researchers should always perform their own optimization and stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: How does pH affect the reactivity of this compound with nucleophiles?

A2: The reactivity of this compound, an electrophilic alkylating agent, is highly dependent on the pH of the reaction medium, primarily because the nucleophilicity of the reacting partner often depends on its protonation state.

  • Reactions with Thiols: For nucleophiles like thiols (e.g., cysteine residues in proteins), the reaction rate generally increases with pH. At higher pH values (typically above the pKa of the thiol, ~8.5), the more nucleophilic thiolate anion (R-S⁻) is the predominant species, which reacts much faster with the electrophilic carbon of the bromoacetyl group.[4][5]

  • Reactions with Amines: For amine nucleophiles, the situation is more complex. While the free amine is the nucleophilic species, at low pH, the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic.[6][7] As the pH increases, the concentration of the deprotonated, nucleophilic amine increases. However, at very high pH, competing hydrolysis of the this compound can become a significant side reaction. Therefore, an optimal pH must be determined empirically, usually in the range of 7 to 9.

Q3: My reaction with this compound is not proceeding as expected. What are some common pH-related issues and how can I troubleshoot them?

A3: Please refer to our troubleshooting guide below for common issues and potential solutions.

Troubleshooting Guides

Issue Potential pH-Related Cause Troubleshooting Steps
Low or no product yield Incorrect pH for nucleophile activation: The pH of the reaction may be too low, leading to protonation and inactivation of your nucleophile (e.g., thiol or amine).- Gradually increase the pH of the reaction mixture in small increments (e.g., 0.5 pH units) and monitor the reaction progress. - Ensure the pH is maintained throughout the reaction by using an appropriate buffer system.
Degradation of this compound: The pH may be too high or too low, causing hydrolysis of the N-bromoacetyl group or ring-opening of the azetidine moiety.- Perform a control experiment without the nucleophile to assess the stability of this compound at your reaction pH. - Consider running the reaction at a lower temperature to reduce the rate of degradation. - If possible, use a less harsh pH and extend the reaction time.
Formation of multiple unexpected byproducts Side reactions due to high pH: At high pH, hydrolysis of the bromoacetyl group to a hydroxyacetyl group can occur. Other nucleophiles present in the reaction mixture (e.g., hydroxide ions) may also compete with your intended nucleophile.- Lower the reaction pH. - Use a higher concentration of your target nucleophile to outcompete side reactions. - Analyze the byproducts by mass spectrometry to identify potential side reactions like hydrolysis.
Acid-catalyzed degradation: If the reaction is performed under acidic conditions, the azetidine ring may be undergoing ring-opening, leading to various degradation products.[2][3]- Increase the pH of the reaction to a neutral or slightly basic range. - Avoid acidic workups if possible, or perform them quickly at low temperatures.[3]
Inconsistent reaction rates Poor pH control: The reaction may be generating or consuming protons, leading to a drift in pH over time.- Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. - Monitor the pH of the reaction at different time points.

Data Presentation

Table 1: Stability of N-Substituted Azetidines in Aqueous Solution at pH 1.8

Data extracted from a study on aryl azetidines and is intended to illustrate the effect of N-substituents on azetidine ring stability under acidic conditions.[2]

Compound (N-Substituent)Aqueous Half-life (T₁/₂) at pH 1.8 (hours)
N-phenyl< 0.17 (∼50% degradation in 3-5 min)
N-(4-methoxyphenyl)0.5
N-(4-cyanophenyl)< 0.17 (∼50% degradation in 3-5 min)
N-(3-pyridyl)3.8
N-(2-pyridyl)Stable (>95% remaining at 24h)
N-(4-pyridyl)Stable (>95% remaining at 24h)

Table 2: pH-Dependence of the Reaction of Bromoacetyl Groups with Thiols

This table summarizes the general principle of pH-dependent reactivity of the bromoacetyl group with thiols, based on studies with bromoacetyl-functionalized molecules.[4][5]

Reaction pHRelative Reactivity with ThiolsPredominant Thiol Species
6.5LowR-SH (protonated)
7.4ModerateMix of R-SH and R-S⁻
9.0HighR-S⁻ (thiolate)

Experimental Protocols

Protocol: General Procedure for pH Optimization of a Reaction with this compound

This protocol outlines a general method to determine the optimal pH for the reaction of this compound with a nucleophile.

  • Buffer Preparation: Prepare a series of buffers covering a pH range relevant to your nucleophile (e.g., pH 6.0 - 9.0 in 0.5 pH unit increments). Common buffers include phosphate, HEPES, and borate. Ensure the chosen buffer does not react with this compound.

  • Reaction Setup:

    • In separate reaction vessels, dissolve your nucleophilic substrate in each of the prepared buffers.

    • Equilibrate the solutions to the desired reaction temperature.

    • Prepare a stock solution of this compound in a suitable, dry, water-miscible organic solvent (e.g., DMSO, DMF).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a small aliquot of the this compound stock solution to each reaction vessel. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

    • At regular time intervals, withdraw aliquots from each reaction.

    • Quench the reaction immediately, for example, by adding a large excess of a thiol-containing compound like dithiothreitol (DTT) if appropriate, or by acidification if the product is stable at low pH.

  • Analysis:

    • Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, LC-MS, or a specific activity assay) to determine the concentration of the product and/or the remaining starting material.

  • Data Interpretation:

    • Plot the initial reaction rate or the product yield after a fixed time against the pH.

    • The pH at which the highest rate or yield is observed is the optimal pH for your reaction under these conditions.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_buffer Prepare Buffers (pH 6.0-9.0) prep_reagents Prepare Reactant Solutions prep_buffer->prep_reagents setup Set up Reactions at Different pHs prep_reagents->setup initiate Initiate with this compound setup->initiate monitor Monitor and Sample Over Time initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by HPLC/LC-MS quench->analyze plot Plot Rate/Yield vs. pH analyze->plot optimum Determine Optimal pH plot->optimum

Caption: Workflow for determining the optimal pH for a reaction involving this compound.

ph_effect_on_thiol Effect of pH on Thiol Nucleophilicity cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 8) R-SH R-SH H+ + H+ Equilibrium R-SH->Equilibrium Protonated Protonated R-SH->Protonated R-S- R-S⁻ Deprotonated Deprotonated R-S-->Deprotonated R-SH2 R-SH H+2 + H+ Equilibrium2 R-SH2->Equilibrium2 Protonated2 Protonated2 R-SH2->Protonated2 R-S-2 R-S⁻ Deprotonated2 Deprotonated2 R-S-2->Deprotonated2 Equilibrium->R-S- pKa ~8.5 Equilibrium2->R-S-2 pKa ~8.5 Protonated (Less Nucleophilic) Protonated (Less Nucleophilic) Deprotonated (More Nucleophilic) Deprotonated (More Nucleophilic) Protonated2 (Less Nucleophilic) Protonated2 (Less Nucleophilic) Deprotonated2 (More Nucleophilic) Deprotonated2 (More Nucleophilic)

Caption: pH-dependent equilibrium of a thiol, influencing its nucleophilicity.

troubleshooting_flowchart Troubleshooting Flowchart for this compound Reactions start Low/No Product Yield check_stability Is this compound stable at reaction pH? start->check_stability check_nucleophile Is the nucleophile active at reaction pH? check_stability->check_nucleophile Yes adjust_ph_down Decrease pH to improve stability check_stability->adjust_ph_down No adjust_ph_up Increase pH to deprotonate nucleophile check_nucleophile->adjust_ph_up No end_success Problem Solved check_nucleophile->end_success Yes adjust_ph_up->end_success optimize_temp Lower temperature to improve stability adjust_ph_down->optimize_temp optimize_temp->end_success

Caption: A logical flowchart for troubleshooting common issues in reactions with this compound.

References

Technical Support Center: Purification of Samples Containing N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted N-Bromoacetylazetidine from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound include aqueous workup (extraction), quenching with a nucleophile, column chromatography, and recrystallization. The choice of method depends on the properties of your desired product, the reaction solvent, and the scale of your reaction.

Q2: My reaction is complete, but I suspect there is residual this compound. How can I quickly quench it before workup?

A2: Unreacted this compound, an electrophile, can be quenched by adding a nucleophilic scavenger. A common approach is to add a water-soluble thiol, such as 2-mercaptoethanol or a mercaptoalkanesulfonic acid salt, which reacts to form a water-soluble adduct easily removed during aqueous extraction.[1]

Q3: Can I use a simple aqueous wash to remove this compound?

A3: While this compound has some water solubility, a simple aqueous wash may not be sufficient for complete removal, especially if your product is also partially water-soluble.[1] To enhance its removal into the aqueous phase, it is often beneficial to first react it with a scavenger to increase its polarity and water solubility.[1]

Q4: When is column chromatography the recommended method for purification?

A4: Column chromatography is ideal when your desired product has a significantly different polarity compared to this compound.[2] This method is effective for achieving high purity, especially for small to medium-scale reactions. It is often used after an initial extraction to remove the bulk of the impurities.

Q5: Is recrystallization a viable option for purifying my product from this compound?

A5: Recrystallization can be a highly effective method if your product is a solid and has different solubility properties than this compound in a given solvent system.[3] This technique is particularly useful for large-scale purifications where chromatography might be less practical.

Q6: What are the key safety precautions when handling this compound?

A6: this compound is a hazardous substance that can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It is also sensitive to moisture and light, so it should be stored under an inert atmosphere and protected from light.[4]

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Extraction with Quenching Conversion of the electrophile to a water-soluble adduct followed by liquid-liquid extraction.[1]Simple, fast, and effective for removing bulk impurities.May not achieve very high purity; potential for emulsion formation.Initial workup of reaction mixtures where the product has low water solubility.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).[2]High resolution and purity can be achieved. Adaptable to various scales.Can be time-consuming and requires larger volumes of solvents.Isolating products with different polarities from the starting material.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent or solvent mixture.[3]Can yield very pure crystalline product. Scalable for large quantities.Requires the product to be a solid. Finding a suitable solvent can be challenging.Purifying solid products on a medium to large scale.
Filtration through Silica Plug A rapid filtration method to remove polar impurities.[5]Quick and uses minimal solvent.Limited separation capability; primarily for removing baseline impurities.A quick, final "polishing" step to remove highly polar byproducts.

Experimental Protocols

Protocol 1: Quenching and Aqueous Extraction

This protocol is designed to remove unreacted this compound by converting it into a water-soluble species.

  • Reaction Quenching:

    • Once the primary reaction is complete, cool the reaction mixture to room temperature.

    • Prepare a solution of a quenching agent. A suitable option is a 1 M solution of sodium 2-mercaptoethanesulfonate in water.

    • Add the quenching solution dropwise to the reaction mixture with stirring. An excess of the quenching agent (typically 1.5-2 equivalents relative to the initial amount of this compound) is recommended.

    • Stir the resulting biphasic mixture vigorously for 30-60 minutes.[1]

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[6]

    • Add water to the separatory funnel to dissolve the water-soluble adduct and other aqueous-soluble byproducts.

    • Shake the funnel gently, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water.[7]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of a product based on polarity differences.

  • Sample Preparation:

    • Dissolve the crude product obtained from the aqueous workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent to be used for chromatography).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using a slurry method with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.[2]

    • Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization

This protocol is for purifying a solid product.

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. This compound and other impurities should either be very soluble or insoluble at all temperatures.

    • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to find a suitable system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Crystallization:

    • Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, cool the flask in an ice bath once it has reached room temperature.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

G cluster_input Input cluster_decision Decision Point cluster_pathways Purification Pathways cluster_output Output ReactionMixture Reaction Mixture containing Unreacted this compound QuenchExtract Quench with Nucleophile & Aqueous Extraction ReactionMixture->QuenchExtract Initial Cleanup ProductProperties Is the product a solid and thermally stable? Chromatography Column Chromatography ProductProperties->Chromatography No Recrystallize Recrystallization ProductProperties->Recrystallize Yes QuenchExtract->ProductProperties PurifiedProduct Purified Product Chromatography->PurifiedProduct Recrystallize->PurifiedProduct

Caption: Decision workflow for selecting a purification method.

G cluster_reactants Reactants in Organic Phase cluster_reagent Aqueous Phase Reagent cluster_product Separated Phases Product Desired Product (Organic Soluble) OrganicPhase Organic Phase: Purified Product Product->OrganicPhase Remains in Organic Layer NBA Unreacted This compound (NBA) AqueousPhase Aqueous Phase: Water-Soluble NBA Adduct NBA->AqueousPhase Reacts with Quencher Quencher Water-Soluble Nucleophile (e.g., R-SH) Quencher->AqueousPhase

Caption: Principle of purification by quenching and extraction.

References

Validation & Comparative

A Comparative Guide to Cysteine Modification: N-Bromoacetylazetidine vs. N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted protein modification, and proteomics, the selective labeling of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent modification with a variety of electrophilic reagents. Among the most common classes of reagents are haloacetyl derivatives and maleimides. This guide provides a detailed comparison of a representative haloacetyl reagent, N-Bromoacetylazetidine, and the widely used N-ethylmaleimide (NEM), supported by experimental data for their respective classes.

Note: Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide draws upon the well-established reactivity and characteristics of the broader class of bromoacetyl reagents to provide a comprehensive comparison with N-ethylmaleimide.

At a Glance: Key Differences

FeatureN-Bromoacetyl-based ReagentsN-Ethylmaleimide (NEM)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Optimal pH 8.0 - 9.06.5 - 7.5
Reaction Speed Generally slowerRapid
Adduct Stability Highly stable thioether bondThiosuccinimide adduct, susceptible to retro-Michael reaction
Selectivity Good for thiols, but potential for reaction with other nucleophiles at higher pH.Highly selective for thiols at optimal pH.

Reaction Mechanisms

The fundamental difference between N-bromoacetyl reagents and N-ethylmaleimide lies in their reaction mechanisms with the cysteine thiol.

This compound (representing Bromoacetyl Reagents): Bromoacetyl groups react with the thiolate anion of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[1]

N-Ethylmaleimide (NEM): NEM reacts with the cysteine thiol through a Michael addition reaction. The thiolate anion attacks one of the carbon atoms of the maleimide double bond, leading to the formation of a thiosuccinimide adduct.[1]

cluster_0 This compound Reaction (SN2) cluster_1 N-Ethylmaleimide Reaction (Michael Addition) Cys-SH_Br Cysteine Thiolate (Cys-S⁻) Transition_State_Br SN2 Transition State Cys-SH_Br->Transition_State_Br Nucleophilic Attack NBA This compound NBA->Transition_State_Br Product_Br Stable Thioether Adduct Transition_State_Br->Product_Br Br_ion Bromide Ion (Br⁻) Transition_State_Br->Br_ion Leaving Group Cys-SH_NEM Cysteine Thiolate (Cys-S⁻) Intermediate_NEM Thiolate Adduct Intermediate Cys-SH_NEM->Intermediate_NEM Michael Addition NEM N-Ethylmaleimide NEM->Intermediate_NEM Product_NEM Thiosuccinimide Adduct Intermediate_NEM->Product_NEM Protonation

Caption: Reaction mechanisms for cysteine modification.

Quantitative Performance Comparison

The choice between a bromoacetyl reagent and N-ethylmaleimide often depends on the specific requirements of the experiment, balancing the need for rapid reaction with the demand for long-term stability of the conjugate.

Reaction Kinetics

N-ethylmaleimide is known for its rapid reaction with thiols at near-neutral pH.[1] In contrast, bromoacetyl reagents generally exhibit slower reaction kinetics and require a more alkaline pH to achieve efficient modification, as the deprotonated thiolate anion is the reactive species.[2] A study comparing the reactivity of maleimide and bromoacetyl functional groups found a significant kinetic discrimination of 2-3 orders of magnitude at pH 6.5, with the maleimide reacting much faster.[2]

Reagent ClassOptimal pHRelative Reaction Rate at pH 7.0
Bromoacetyl Reagents8.0 - 9.0Slower
N-Ethylmaleimide6.5 - 7.5Faster
Adduct Stability

A critical consideration, particularly for in vivo applications or long-term studies, is the stability of the resulting covalent bond. The thioether bond formed by the reaction of a bromoacetyl group with a cysteine is highly stable and considered essentially irreversible under physiological conditions.[3]

Conversely, the thiosuccinimide adduct formed with N-ethylmaleimide is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione.[4] This can be a significant drawback for applications requiring a stable linkage. However, under certain conditions, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened structure, which prevents the retro-Michael reaction.[5]

Adduct TypeFormed FromStabilityPotential Issues
ThioetherBromoacetyl ReagentsHighly StableNone under physiological conditions
ThiosuccinimideN-EthylmaleimideLess StableSusceptible to retro-Michael reaction and thiol exchange

Selectivity

Both classes of reagents show good selectivity for cysteine residues over other amino acids, primarily due to the high nucleophilicity of the thiol group. However, reaction conditions can influence their specificity.

  • Bromoacetyl Reagents: At the optimal higher pH, there is an increased risk of side reactions with other nucleophilic amino acid side chains, such as lysine and histidine.

  • N-Ethylmaleimide: At its optimal pH range of 6.5-7.5, NEM exhibits high selectivity for thiols. However, at pH values above 7.5, reactivity towards primary amines can occur.

Experimental Protocols

Below are generalized protocols for the modification of cysteine residues in proteins using bromoacetyl reagents and N-ethylmaleimide.

Protocol 1: Cysteine Modification with a Bromoacetyl Reagent

This protocol is a general guideline and should be optimized for the specific protein and bromoacetyl reagent used.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Bromoacetyl reagent (e.g., this compound)

  • Reaction Buffer: Phosphate buffer, pH 8.0-8.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve the bromoacetyl reagent in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the bromoacetyl reagent stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to consume any unreacted bromoacetyl reagent.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess reagent and quenching reagent by SEC or dialysis.

Protocol 2: Cysteine Modification with N-Ethylmaleimide (NEM)

This protocol is a general guideline for using NEM to modify cysteine residues.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • N-Ethylmaleimide (NEM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing agent (optional): TCEP

  • Purification system: SEC or dialysis

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If necessary, reduce disulfide bonds as described in Protocol 1.

    • Remove the reducing agent.

  • Reagent Preparation:

    • Prepare a fresh stock solution of NEM in water or buffer (e.g., 100 mM) immediately before use, as the maleimide group can hydrolyze.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NEM stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.

  • Quenching the Reaction (Optional but Recommended):

    • While excess NEM will hydrolyze over time, quenching with a thiol-containing reagent can be performed if immediate removal of reactive NEM is required.

  • Purification:

    • Purify the protein conjugate from excess NEM by SEC or dialysis.

cluster_workflow General Cysteine Modification Workflow Start Start: Protein with Cysteine Reduction Disulfide Reduction (Optional) (e.g., TCEP) Start->Reduction Buffer_Exchange Buffer Exchange/ Desalting Reduction->Buffer_Exchange Reagent_Addition Add Cysteine-Reactive Reagent (Bromoacetyl or Maleimide) Buffer_Exchange->Reagent_Addition Incubation Incubate (Time and Temperature dependent on reagent) Reagent_Addition->Incubation Quenching Quench Reaction (e.g., free thiol) Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification End End: Modified Protein Purification->End

Caption: A generalized workflow for cysteine modification.

Conclusion: Making the Right Choice

The selection between a bromoacetyl reagent like this compound and N-ethylmaleimide is a critical decision in the design of bioconjugation experiments.

  • Choose a bromoacetyl reagent when:

    • The primary concern is the stability of the final conjugate. The resulting thioether bond is robust and not prone to reversal.

    • The experimental setup can accommodate a higher pH and potentially longer reaction times .

  • Choose N-ethylmaleimide when:

    • Rapid reaction kinetics at or near physiological pH are essential.

    • The potential for retro-Michael reaction is acceptable, or subsequent steps are taken to stabilize the conjugate.

    • High selectivity for thiols over other nucleophiles at neutral pH is a priority.

By understanding the fundamental differences in their reaction mechanisms, kinetics, and stability, researchers can make an informed choice to best suit the specific needs of their application, leading to more reliable and reproducible results in protein modification and analysis.

References

A Comparative Guide to N-Bromoacetylazetidine and Other Alkylating Agents for Targeted Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Bromoacetylazetidine with other commonly used alkylating agents in biological research, particularly in the context of proteomics and chemical biology. By examining their mechanisms of action, reactivity, and potential for off-target effects, this document aims to equip researchers with the necessary information to select the most appropriate agent for their experimental needs. The content is supported by established experimental data for well-characterized agents and inferred properties for this compound based on its chemical structure.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that covalently modify nucleophilic functional groups in biomolecules.[1] In proteomics and cell biology, they are indispensable for a variety of applications, including the irreversible modification of cysteine residues to prevent disulfide bond reformation, activity-based protein profiling (ABPP), and the development of covalent inhibitors.[2][3] The choice of an alkylating agent is critical, as its reactivity and specificity can significantly impact experimental outcomes.[4]

The most common targets for alkylation in proteins are the thiol groups of cysteine residues, which are highly nucleophilic at physiological pH.[5] However, off-target reactions with other nucleophilic amino acid residues, such as lysine, histidine, and methionine, can occur, leading to unwanted modifications and potential artifacts in data analysis.[6]

Mechanism of Action: Nucleophilic Substitution

This compound, like other α-haloacetyl compounds such as iodoacetamide (IAA) and chloroacetamide (CAA), reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. The primary target, the thiolate anion of a cysteine residue, acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.

Comparison of Alkylating Agents

The reactivity of α-haloacetyl alkylating agents is largely governed by the nature of the halogen leaving group and the steric and electronic environment around the reactive center. While direct experimental data for this compound is limited, its reactivity can be inferred and compared to more extensively studied agents.

Data Presentation: Comparison of Common Alkylating Agents

Alkylating AgentPrimary TargetLeaving GroupRelative Reactivity (Inferred for NBA)Known Off-Target ResiduesKey Considerations
This compound (NBA) CysteineBromideModerate to HighExpected to be similar to other bromoacetyl compounds (e.g., Lys, His, Met)The azetidine ring may influence steric accessibility and local solubility.[7][8]
Iodoacetamide (IAA) CysteineIodideHighLysine, Histidine, Methionine, Aspartate, Glutamate, Tyrosine, N-terminus[6]Most commonly used, but prone to significant off-target modifications.[6]
Chloroacetamide (CAA) CysteineChlorideLow to ModerateFewer off-target modifications than IAA, but can cause significant methionine oxidation.[6]Slower reaction kinetics compared to IAA.
N-Ethylmaleimide (NEM) Cysteine- (Michael Addition)HighLysine, HistidineReacts via a different mechanism (Michael addition) and can have significant off-target effects, particularly at higher pH.

Experimental Protocols

To empirically evaluate and compare the performance of this compound with other alkylating agents, a systematic approach using mass spectrometry-based proteomics is recommended.

Protocol 1: Determination of Alkylation Efficiency and Off-Target Modifications

Objective: To quantify the extent of on-target (cysteine) and off-target alkylation by different agents.

Methodology:

  • Protein Extraction and Reduction:

    • Extract proteins from cells or tissues of interest using a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds by incubating the protein lysate with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) (e.g., 10 mM DTT for 30 minutes at 56°C).[6]

  • Alkylation:

    • Divide the reduced protein sample into aliquots for each alkylating agent to be tested (e.g., this compound, Iodoacetamide, Chloroacetamide).

    • Add the respective alkylating agent to each aliquot at a specific concentration (e.g., 20-50 mM) and incubate in the dark at room temperature for 30-60 minutes.[6] A no-alkylation control should also be included.

  • Sample Preparation for Mass Spectrometry:

    • Quench any remaining alkylating agent with an excess of a thiol-containing reagent (e.g., DTT).

    • Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.[6]

    • Desalt the resulting peptide mixture using C18 solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the expected mass shifts for the different alkylation modifications on cysteine and other potential off-target amino acids as variable modifications.

    • Quantify the relative abundance of alkylated vs. unmodified peptides for each residue to determine the efficiency and specificity of each alkylating agent.[10]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the comparison of alkylating agents.

G cluster_0 Protein Preparation cluster_1 Alkylation Comparison cluster_2 Downstream Analysis Protein Protein Sample Reduced Reduced Protein (Free Thiols) Protein->Reduced Reduction (DTT/TCEP) NBA This compound Reduced->NBA Alkylation IAA Iodoacetamide Reduced->IAA Alkylation CAA Chloroacetamide Reduced->CAA Alkylation NEM N-Ethylmaleimide Reduced->NEM Alkylation Digestion Proteolytic Digestion (Trypsin) NBA->Digestion IAA->Digestion CAA->Digestion NEM->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Efficiency & Specificity) LCMS->Data

Caption: Experimental workflow for comparing alkylating agents.

G Cys Cysteine Thiol (R-SH) TransitionState SN2 Transition State Cys->TransitionState AlkylatingAgent α-Haloacetyl Agent (X-CH2-CO-R') AlkylatingAgent->TransitionState Product Alkylated Cysteine (R-S-CH2-CO-R') TransitionState->Product LeavingGroup Halide Ion (X-) TransitionState->LeavingGroup

Caption: SN2 mechanism of cysteine alkylation.

Conclusion

The selection of an appropriate alkylating agent is a critical step in many proteomics and chemical biology workflows. While iodoacetamide is a widely used and highly reactive agent, it is prone to significant off-target modifications. Chloroacetamide offers higher specificity but at the cost of slower reaction kinetics. This compound, as a bromoacetyl derivative, is predicted to have a reactivity intermediate between that of iodoacetamide and chloroacetamide. The presence of the azetidine ring may introduce unique steric and electronic properties that could influence its specificity, warranting direct experimental evaluation. For researchers seeking to minimize off-target effects while maintaining reasonable reaction efficiency, this compound presents a potentially valuable alternative to commonly used reagents. The experimental protocols outlined in this guide provide a framework for a systematic comparison to validate its performance in specific research applications.

References

Validating N-Bromoacetylazetidine Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of covalent labeling reagents is paramount for robust and reproducible results. This guide provides a framework for the validation of N-Bromoacetylazetidine, a cysteine-reactive covalent probe, using mass spectrometry. Due to the limited availability of direct comparative studies in the public domain, this guide uses the widely characterized reagent, Iodoacetamide (IAM), as a benchmark for establishing validation workflows and interpreting experimental data.

This compound is an electrophilic reagent designed to covalently modify nucleophilic residues in proteins, with a primary reactivity towards the thiol group of cysteine residues.[1] This specificity makes it a potentially valuable tool for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.[2] However, before its widespread application, rigorous validation of its labeling efficiency, stoichiometry, and off-target reactivity is essential. Mass spectrometry is the gold standard for this validation, providing detailed information at both the intact protein and peptide levels.[3][4]

Comparison of Cysteine-Reactive Probes: this compound vs. Iodoacetamide

The choice of a labeling reagent can significantly impact the outcome of an experiment. While both this compound and Iodoacetamide are haloacetamides that react with cysteines via an SN2 mechanism, their structural differences may influence their reactivity and selectivity.[5] The azetidine ring in this compound may impart different steric and electronic properties compared to the simple acetamide structure of IAM.

FeatureThis compoundIodoacetamide (IAM)
Reactive Group BromoacetamideIodoacetamide
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism SN2SN2
Leaving Group BromideIodide
Expected Reactivity Bromoacetamides are generally reactive electrophiles.[1]Iodoacetamide is a highly reactive alkylating agent.[6]
Potential Off-Targets Expected to have some reactivity with other nucleophilic residues such as histidine, lysine, and methionine, similar to other haloacetamides.[6]Known to react with methionine, histidine, lysine, aspartate, glutamate, tyrosine, and the N-terminus.[6]
Key Considerations The azetidine moiety may influence binding pocket accessibility and off-target profile.Extensive literature is available on its reactivity and off-target effects, making it a well-characterized, albeit sometimes less specific, reagent.[6]

Quantitative Data Summary for Mass Spectrometry Validation

Thorough validation of this compound labeling requires quantitative analysis of mass spectrometry data. The following table provides a template for summarizing key validation parameters.

ParameterMethodExpected Result for a Successful Labeling Experiment
Protein Concentration BCA Assay or A280Consistent concentration across samples.
Molar Ratio (Reagent:Protein) -To be optimized (e.g., 10:1, 20:1, 50:1).
Reaction Time & Temperature -To be optimized (e.g., 1 hr, 2 hrs, 4 hrs at room temperature).
Labeling Efficiency SDS-PAGE with Gel Shift Assay / Intact Protein MS> 90% of the protein should show a mass shift corresponding to the addition of the label.
Stoichiometry of Labeling Intact Protein Mass Spectrometry (Deconvoluted Mass)Predominantly a single labeling event per protein monomer (or as expected based on the number of reactive cysteines).
Site of Modification Peptide Mapping (LC-MS/MS)Identification of specific cysteine residue(s) modified with this compound.
Off-Target Modifications Peptide Mapping (LC-MS/MS) with variable modification searchMinimal to no modification detected on other nucleophilic residues (e.g., Met, His, Lys).
Purity of Labeled Protein Size-Exclusion Chromatography (SEC-HPLC)> 95%

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol describes a general procedure for labeling a purified protein with this compound. Optimal conditions, such as molar excess of the reagent and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Purified, cysteine-containing protein of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP) if disulfide bonds are present

  • Quenching reagent (e.g., 1 M L-cysteine or 2-mercaptoethanol)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis. For smaller scale reactions, a desalting spin column can be used.

  • Analysis and Storage:

    • Confirm successful labeling by SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry (see Protocol 2).

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Store the purified, labeled protein at -20°C or -80°C.

Protocol 2: Mass Spectrometry Analysis of this compound-Labeled Protein

This protocol outlines the preparation of the labeled protein for both intact mass analysis and peptide mapping by LC-MS/MS.

Materials:

  • Labeled protein from Protocol 1

  • Unlabeled control protein

  • Denaturation Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM DTT)

  • Alkylation Agent for non-labeled cysteines (e.g., 55 mM Iodoacetamide)

  • Trypsin (MS-grade)

  • Formic Acid (0.1%)

  • Acetonitrile

  • C18 desalting spin columns

Procedure for Intact Mass Analysis:

  • After purification (Protocol 1, step 5), buffer exchange the labeled protein into a volatile buffer such as 50 mM ammonium bicarbonate.

  • Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in 0.1% formic acid in water/acetonitrile (50:50 v/v).

  • Analyze by LC-ESI-MS.

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species. This will confirm the covalent modification and provide information on the stoichiometry of labeling.

Procedure for Peptide Mapping Analysis (Bottom-Up Proteomics):

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein and an unlabeled control in parallel using the Denaturation Buffer.

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • To block any un-labeled cysteine residues from forming disulfide bonds or being otherwise modified, add Iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.

    • Incubate at 37°C for 4-16 hours.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze by LC-ESI-MS/MS.

    • Search the data against the protein sequence database, including the mass shift for this compound on cysteine as a variable modification. Also, search for potential off-target modifications on other nucleophilic amino acids.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological concepts.

G cluster_0 Protein Labeling cluster_1 Mass Spectrometry Analysis Protein of Interest Protein of Interest Labeling Reaction Labeling Reaction Protein of Interest->Labeling Reaction This compound This compound This compound->Labeling Reaction Quenching & Purification Quenching & Purification Labeling Reaction->Quenching & Purification Intact Mass Analysis Intact Mass Analysis Quenching & Purification->Intact Mass Analysis Validation of Stoichiometry Proteolytic Digestion Proteolytic Digestion Quenching & Purification->Proteolytic Digestion Site of Modification & Off-Target Analysis Data Analysis Data Analysis Intact Mass Analysis->Data Analysis Peptide Mapping (LC-MS/MS) Peptide Mapping (LC-MS/MS) Proteolytic Digestion->Peptide Mapping (LC-MS/MS) Peptide Mapping (LC-MS/MS)->Data Analysis

Workflow for validating covalent labeling by mass spectrometry.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A activates Kinase B Kinase B Kinase A->Kinase B activates Transcription Factor Transcription Factor Kinase B->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound Probe This compound Probe This compound Probe->Kinase B covalently inhibits Cys-X

References

N-Bromoacetylazetidine: A Potentially Superior Cysteine Alkylating Agent for Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison with the Conventional Reagent, Iodoacetamide

In the realm of proteomics and drug development, the specific and efficient alkylation of cysteine residues is a cornerstone of many experimental workflows. For decades, iodoacetamide (IAM) has been the go-to reagent for this purpose. However, its limitations, including off-target reactivity, have prompted a search for more robust alternatives. This guide introduces N-Bromoacetylazetidine as a promising, albeit less studied, candidate and provides a comparative analysis against iodoacetamide, supported by theoretical advantages and a proposed experimental framework for direct evaluation.

Executive Summary

Iodoacetamide is a well-characterized and widely used cysteine alkylating agent, valued for its high reactivity. However, it is prone to modifying other nucleophilic residues, such as lysine, histidine, and methionine, which can complicate data analysis in sensitive applications like mass spectrometry-based proteomics. This compound, a structurally related compound, is hypothesized to offer several advantages over iodoacetamide. These potential benefits stem from the unique properties of the four-membered azetidine ring, which may enhance reaction kinetics and specificity for cysteine thiols. This guide presents a theoretical framework for these advantages, alongside detailed experimental protocols to facilitate their validation.

Iodoacetamide: The Incumbent Standard

Iodoacetamide is an electrophilic reagent that readily reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction, forming a stable carbamidomethyl-cysteine adduct. This modification effectively blocks the thiol group, preventing the reformation of disulfide bonds and allowing for the accurate identification and quantification of cysteine-containing peptides in proteomics studies.

Despite its widespread use, iodoacetamide's utility is hampered by several drawbacks:

  • Off-Target Reactivity: IAM can react with other amino acid residues, leading to unintended modifications that increase sample complexity and can interfere with data interpretation.[1][2][3]

  • Suboptimal Reaction Conditions: The specificity of iodoacetamide is highly dependent on reaction conditions such as pH, temperature, and reagent concentration.[3] Deviations from optimal conditions can exacerbate off-target reactions.

  • Instability: Iodoacetamide is light-sensitive and solutions should be prepared fresh before use.[1]

This compound: A Challenger with Theoretical Promise

This compound is a haloacetamide derivative that incorporates an azetidine ring. While direct comparative studies with iodoacetamide are currently lacking in the scientific literature, its chemical structure suggests several potential advantages.

Hypothesized Advantages of this compound:
  • Enhanced Reactivity and Kinetics: The azetidine ring is a strained four-membered heterocycle. This ring strain can increase the electrophilicity of the adjacent carbonyl carbon, potentially leading to a faster reaction rate with cysteine thiols compared to iodoacetamide.

  • Improved Specificity: The steric bulk and the specific electronic properties imparted by the azetidine ring may provide a higher degree of selectivity for the thiol group of cysteine over other nucleophilic side chains, thereby reducing off-target modifications.

  • Introduction of a Unique Chemical Handle: The azetidine ring itself can serve as a unique chemical handle. Its inherent ring strain makes it susceptible to ring-opening reactions with strong nucleophiles under specific conditions. This could potentially be exploited for subsequent bio-orthogonal ligation reactions, offering a dual functionality to the reagent.

  • Favorable Physicochemical Properties: The incorporation of the azetidine moiety may alter the solubility and other physicochemical properties of the reagent and the resulting modified peptides, which could be advantageous in certain experimental setups.

Quantitative Data Comparison

Due to the absence of direct experimental comparisons in the literature, the following table summarizes the known properties of iodoacetamide and the hypothesized properties of this compound. This serves as a guide for future validation studies.

FeatureIodoacetamideThis compound (Hypothesized)
Primary Target Cysteine ThiolCysteine Thiol
Reaction Mechanism SN2SN2
Known Off-Targets Lysine, Histidine, Methionine, Serine, Threonine, Aspartic Acid, Glutamic Acid, N-terminus[1][2][3]Potentially reduced off-target reactivity due to steric and electronic effects of the azetidine ring.
Reaction Rate FastPotentially faster due to ring strain-induced activation.
Specificity Moderate, highly condition-dependent[3]Potentially higher due to the unique structure of the azetidine moiety.
Additional Functionality NoneThe azetidine ring may serve as a latent reactive handle for bio-orthogonal chemistry.

Experimental Protocols

To empirically validate the hypothesized advantages of this compound, a direct comparative study with iodoacetamide is necessary. Below is a detailed protocol for a typical protein alkylation experiment for mass spectrometry analysis.

Protocol: Comparative Alkylation of a Standard Protein with Iodoacetamide and this compound

1. Materials:

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) solution (100 mM in water)

  • Iodoacetamide (IAM) solution (100 mM in 50 mM Ammonium Bicarbonate) - Prepare fresh and protect from light.

  • This compound solution (100 mM in 50 mM Ammonium Bicarbonate) - Prepare fresh.

  • Trypsin (sequencing grade, 0.5 µg/µL in 50 mM Acetic Acid)

  • Formic Acid (0.1% in water)

  • Acetonitrile

  • C18 desalting spin columns

  • LC-MS/MS instrument

2. Procedure:

  • Reduction:

    • To 100 µL of the BSA solution, add 10 µL of 100 mM DTT.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Divide the reduced BSA sample into two equal aliquots (55 µL each).

    • To one aliquot, add 5.5 µL of 100 mM IAM (final concentration ~10 mM).

    • To the other aliquot, add 5.5 µL of 100 mM this compound (final concentration ~10 mM).

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching (Optional but Recommended):

    • Add 5.5 µL of 100 mM DTT to each sample to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Proteolytic Digestion:

    • Add 2 µL of trypsin (1 µg) to each sample.

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Acidify the digests by adding 1 µL of 10% Formic Acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 20 µL of 0.1% Formic Acid in water.

    • Analyze the samples by LC-MS/MS.

    • Set the mass spectrometer to search for carbamidomethylation of cysteine (+57.02 Da) for the IAM-treated sample and the corresponding modification for this compound (+97.05 Da).

    • Include variable modifications for potential off-target reactions on other residues (e.g., Lys, His, Met).

3. Data Analysis:

  • Compare the number of identified cysteine-containing peptides between the two conditions to assess alkylation efficiency.

  • Quantify the number and type of off-target modifications for both reagents to evaluate specificity.

  • Analyze the peak intensities and fragmentation patterns of commonly identified peptides to assess any impact on ionization or fragmentation efficiency.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the key chemical reactions and the experimental workflow.

Alkylation_Reaction cluster_IAM Iodoacetamide Alkylation cluster_NBA This compound Alkylation Cys_SH_IAM Cysteine-SH Alkylated_Cys_IAM Carbamidomethyl-Cysteine Cys_SH_IAM->Alkylated_Cys_IAM IAM Iodoacetamide (I-CH₂-CONH₂) IAM->Cys_SH_IAM Cys_SH_NBA Cysteine-SH Alkylated_Cys_NBA Azetidinoylmethyl-Cysteine Cys_SH_NBA->Alkylated_Cys_NBA NBA This compound (Br-CH₂-CO-Azetidine) NBA->Cys_SH_NBA Experimental_Workflow Protein Protein Sample Reduction Reduction (DTT) Protein->Reduction Alkylation Alkylation (IAM vs. This compound) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion Cleanup Desalting (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Efficiency & Specificity) LCMS->Data_Analysis

References

A Comparative Guide to the Cross-Reactivity of N-Bromoacetylazetidine with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in targeted covalent inhibitors (TCIs) for therapeutic applications necessitates a thorough understanding of their selectivity and potential for off-target effects. N-Bromoacetylazetidine, as a molecule containing a bromoacetyl electrophilic "warhead," is designed to form a stable covalent bond with nucleophilic amino acid residues on a target protein. This guide provides a comparative analysis of the expected cross-reactivity of this compound with various amino acids, supported by established principles of covalent inhibitor reactivity and detailed experimental protocols for assessing such interactions. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data on the reactivity of the bromoacetyl functional group to provide a robust predictive comparison.

Data Presentation: Relative Reactivity of this compound

The reactivity of the bromoacetyl group is primarily directed towards nucleophilic amino acids. The following table summarizes the expected relative reactivity of this compound with key amino acid residues under physiological and slightly basic conditions. The reactivity is highly dependent on the pKa of the nucleophilic group and its accessibility within the protein structure.

Amino AcidNucleophilic GroupExpected Relative Reactivity at pH 7.4Expected Relative Reactivity at pH > 8.5Notes
Cysteine Thiol (-SH)++++++++++The thiolate anion (RS-) is a potent nucleophile and the primary target for bromoacetyl groups.
Histidine Imidazole+++++Reactivity increases as the imidazole ring is deprotonated at higher pH.
Lysine ε-amino (-NH2)++++The primary amine becomes significantly more nucleophilic above its pKa (~10.5).
Methionine Thioether (-S-CH3)++Can be alkylated, but is a weaker nucleophile than cysteine.
Serine Hydroxyl (-OH)+/-+Generally low reactivity, but can be targeted in highly activated environments.
Threonine Hydroxyl (-OH)+/-+Similar to serine, with low intrinsic reactivity.
Tyrosine Phenol (-OH)+/-+The phenoxide ion at higher pH can be a target, but is generally less reactive than thiols.
Aspartate Carboxylate (-COO-)--Generally not reactive with bromoacetyl groups.
Glutamate Carboxylate (-COO-)--Generally not reactive with bromoacetyl groups.

This table provides a qualitative comparison based on established chemical principles. Actual reactivity can vary significantly depending on the protein microenvironment.

Experimental Protocols

To empirically determine the cross-reactivity and selectivity of this compound, several experimental methodologies are employed. Below are detailed protocols for key experiments.

Activity-Based Protein Profiling (ABPP) for Proteome-Wide Selectivity

ABPP is a powerful chemoproteomic technique to assess the on- and off-target engagement of covalent inhibitors in a complex biological system.[1][2][3]

Objective: To identify the protein targets of an this compound probe across the proteome.

Methodology:

  • Probe Synthesis: Synthesize an this compound derivative containing a reporter tag (e.g., an alkyne or a fluorophore) for detection and enrichment.

  • Cell or Tissue Treatment: Incubate cultured cells or tissue lysates with the this compound probe at various concentrations and time points. A vehicle control (e.g., DMSO) should be run in parallel.

  • Competitive Profiling (Optional): To confirm target engagement, pre-incubate the proteome with an excess of untagged this compound before adding the tagged probe.

  • Lysis and Reporter Tag Conjugation: Lyse the cells and, if using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag for enrichment or a fluorescent tag for in-gel visualization.

  • Target Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins that have reacted with the probe.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the controls. In competitive profiling experiments, true targets will show reduced signal in the samples pre-treated with the untagged inhibitor.

LC-MS/MS-Based Identification of Off-Target Modifications

This method provides a direct way to identify covalent adducts on purified proteins or in complex mixtures.[4][5]

Objective: To identify the specific amino acid residues modified by this compound on a protein of interest or within a proteome.

Methodology:

  • Incubation: Incubate the purified protein or cell lysate with this compound.

  • Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to prevent disulfide scrambling.

  • Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides, allowing for sequence identification.

  • Data Analysis: Search the MS/MS spectra against a protein database to identify the peptides. Look for mass shifts on specific amino acid residues corresponding to the addition of the this compound moiety. This will pinpoint the exact site of modification.

Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of an electrophile with a biologically relevant thiol.[6][7][8]

Objective: To determine the rate of reaction of this compound with glutathione as a measure of its electrophilic reactivity.

Methodology:

  • Reaction Setup: Prepare a solution of this compound and a molar excess of glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid like formic acid).

  • LC-MS Analysis: Analyze the samples by LC-MS to measure the concentration of the remaining this compound and the formation of the this compound-GSH adduct.

  • Data Analysis: Plot the concentration of this compound over time. From this data, calculate the pseudo-first-order rate constant and the half-life of the compound in the presence of GSH. This provides a quantitative measure of its reactivity towards thiols.

Mandatory Visualizations

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Proteome Cells/Tissue Lysate Incubation Incubation Proteome->Incubation Probe Alkyne-tagged This compound Probe->Incubation Click Click Chemistry (Biotinylation) Incubation->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

LCMS_Modification_Workflow cluster_reaction Reaction & Preparation cluster_digestion Digestion cluster_analysis Analysis Protein Protein/Lysate Incubate Incubation Protein->Incubate Inhibitor This compound Inhibitor->Incubate Prep Denature, Reduce, Alkylate Incubate->Prep Digest Tryptic Digestion Prep->Digest LCMS LC-MS/MS Digest->LCMS Analysis Database Search & Modification Identification LCMS->Analysis

Caption: Workflow for LC-MS/MS-based off-target identification.

GSH_Assay_Workflow cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Interpretation Mix Mix this compound and excess GSH Incubate Incubate at 37°C Mix->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench LCMS LC-MS Analysis Quench->LCMS Plot Plot [Inhibitor] vs. Time LCMS->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: Workflow for the Glutathione (GSH) reactivity assay.

References

Unveiling the Functional Consequences of N-Bromoacetylazetidine Modification: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the functional impact of protein modification with N-Bromoacetylazetidine, a robust analytical strategy is paramount. This guide provides a comparative overview of key functional assays, offering insights into their principles, experimental considerations, and the data they yield. While direct literature on functional assays for this compound-modified proteins is sparse, this guide draws parallels from methodologies applied to proteins with similar azetidine substitutions and other covalent modifications.

This compound is a reactive reagent used to covalently modify proteins, typically at nucleophilic residues such as cysteine or histidine. This modification introduces a small, strained azetidine ring, which can induce conformational changes and thereby alter protein function. Assessing these functional alterations is crucial for understanding the mechanism of action of drugs or probes that utilize this chemistry and for the development of novel protein therapeutics.

Characterization of Modification: The First Step

Before delving into functional assays, it is essential to confirm the successful and specific modification of the target protein. Mass spectrometry is the gold standard for this purpose.

  • Top-down Mass Spectrometry: This technique analyzes the intact protein, providing a precise measurement of the mass shift upon modification and revealing the stoichiometry of the modification (i.e., the number of modifier molecules per protein).[1]

  • Bottom-up Mass Spectrometry (Peptide Mapping): Following enzymatic digestion of the modified protein, this approach identifies the specific amino acid residues that have been modified.[1][2]

Core Functional Assays for Modified Proteins

The choice of functional assay depends on the protein of interest and its known or suspected biological roles. The incorporation of an azetidine moiety can impact various aspects of protein function, from enzymatic activity to protein-protein interactions.[3]

Enzymatic Activity Assays

For proteins with catalytic activity, this is the most direct functional readout. The assay should be tailored to the specific enzyme and its substrate.

Comparison of Kinetic Parameters:

ParameterDescriptionExpected Impact of Modification
Km (Michaelis constant) Substrate concentration at half-maximal velocity; reflects substrate binding affinity.May increase or decrease, indicating altered substrate binding.
kcat (turnover number) Number of substrate molecules converted to product per enzyme molecule per unit time; reflects catalytic efficiency.Likely to decrease if the modification is near the active site.
kcat/Km Overall catalytic efficiency.A decrease indicates a less efficient enzyme.

Experimental Protocol: General Spectrophotometric Enzyme Assay

  • Reagents: Prepare a buffered solution containing the substrate and the unmodified or modified enzyme.

  • Reaction Initiation: Mix the enzyme and substrate solutions in a cuvette.

  • Data Acquisition: Monitor the change in absorbance over time at a wavelength specific to the product or substrate using a spectrophotometer.

  • Analysis: Calculate the initial reaction velocity from the linear phase of the reaction curve. Determine Km and kcat by fitting the data to the Michaelis-Menten equation.

Protein-Protein Interaction Assays

Modification with this compound can disrupt or enhance protein-protein interactions by altering the conformation of binding interfaces.

Alternative Methods for Assessing Protein Interactions:

  • Co-immunoprecipitation (Co-IP): A widely used technique to study protein interactions in a cellular context.

  • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on the kinetics (kon, koff) and affinity (KD) of the interaction.

  • Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that can be used to monitor interactions in living cells.[4]

Experimental Protocol: Co-immunoprecipitation

  • Cell Lysis: Lyse cells expressing the bait protein (modified or unmodified) and its putative interacting partner.

  • Immunoprecipitation: Add an antibody specific to the bait protein to the cell lysate and incubate to form an antibody-protein complex.

  • Complex Capture: Add protein A/G-conjugated beads to pull down the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the putative interacting partner.

Thermal Stability Assays

Changes in protein stability upon modification can be indicative of alterations in protein folding and conformation.

Comparison of Thermal Shift Assays:

TechniquePrincipleAdvantages
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to hydrophobic regions exposed upon denaturation.High-throughput, low sample consumption.
Circular Dichroism (CD) Spectroscopy Measures changes in the secondary structure of the protein as a function of temperature.Provides information on the type of secondary structure affected.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Sample Preparation: Mix the purified protein (modified or unmodified) with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient.

  • Fluorescence Monitoring: Measure the fluorescence intensity as the temperature increases.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition (Tm) represents the melting temperature of the protein.

Cellular Assays

To understand the functional consequences in a more physiological context, cellular assays are indispensable.

  • Subcellular Localization: Modification could alter signals for protein trafficking, leading to mislocalization. This can be assessed by immunofluorescence microscopy or by expressing the protein as a fusion with a fluorescent reporter.

  • Cell Proliferation/Viability Assays: If the modified protein is involved in essential cellular processes, its alteration could affect cell growth or survival. Assays such as MTT or BrdU incorporation can be used to measure these effects.[5]

  • Reporter Gene Assays: For proteins that function as transcription factors or are part of signaling pathways that regulate gene expression, reporter assays (e.g., luciferase or β-galactosidase) can quantify changes in pathway activity.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these experimental approaches, the following diagrams illustrate a typical workflow for characterizing modified proteins and a generic signaling pathway that could be investigated.

experimental_workflow start Target Protein mod Modification with This compound start->mod purify Purification mod->purify ms Mass Spectrometry (Top-down & Bottom-up) purify->ms enz Enzymatic Activity ms->enz ppi Protein-Protein Interaction ms->ppi stab Thermal Stability ms->stab cell Cellular Assays ms->cell

Caption: Experimental workflow for modification and functional analysis.

signaling_pathway cluster_pathway Generic Signaling Pathway receptor Receptor protein_x Protein X (Target of Modification) receptor->protein_x Signal kinase Kinase protein_x->kinase tf Transcription Factor kinase->tf Phosphorylation gene Gene Expression tf->gene

Caption: A generic signaling pathway illustrating points of functional interrogation.

Concluding Remarks

The functional characterization of proteins modified with this compound requires a multi-faceted approach. By systematically evaluating enzymatic activity, protein interactions, stability, and cellular functions, researchers can gain a comprehensive understanding of the impact of this specific modification. The methodologies and comparative data presented in this guide serve as a foundational resource for designing and executing a rigorous functional analysis pipeline. The insights gained from such studies are critical for advancing drug discovery and fundamental biological research.

References

A Comparative Guide to the Structural Analysis of Proteins Alkylated with N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of N-Bromoacetylazetidine as a protein alkylating agent. Due to the limited direct experimental data on this compound in the current literature, this comparison is based on the known reactivity of similar α-haloacetyl compounds and established principles of protein chemistry. The performance of this compound is contrasted with commonly used alkylating agents, supported by data from studies on analogous compounds.

Comparison of Alkylating Agent Performance

The choice of an alkylating agent is critical in proteomics and structural biology, as it can significantly influence the outcome of an experiment. Key considerations include reactivity towards the target residue (typically cysteine), the extent of off-target modifications, and the stability of the resulting covalent bond.

Table 1: Comparison of Common Alkylating Agents
Alkylating AgentPrimary TargetKnown Off-Target Reactions (Cross-Reactivity)Key Considerations
This compound (Inferred) Cysteine (Thiol group)Expected reactivity with Methionine, Histidine, Lysine, and N-terminus, similar to other α-bromoacetyl compounds.The azetidine ring may influence reactivity and steric hindrance. The resulting modification will introduce a specific mass shift that can be tracked by mass spectrometry.
Iodoacetamide (IAM)Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[1][2][3]The most commonly used alkylating agent with extensive documentation of its side reactions.[1][4] It can lead to a significant number of off-target modifications.[1]
Iodoacetic acid (IAA)Cysteine (Thiol group)Similar to IAM, with notable off-target alkylation.[1]Performs well for cysteine alkylation but can also result in a high number of off-target modifications.[1]
Chloroacetamide (CAA)Cysteine (Thiol group)Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[3][4]A potential alternative to IAM when minimizing off-target modifications is a priority, though the risk of methionine oxidation should be considered.[4]
N-Ethylmaleimide (NEM)Cysteine (Thiol group)Specific for cysteines, but can introduce chirality.[5]Forms irreversible adducts with cysteine thiol groups and is widely used to maintain the reduced state of proteins.[6]
Acrylamide (AA)Cysteine (Thiol group)Can result in a lower number of unspecific modifications compared to iodine-containing reagents.[1]Achieved the best results in some comparative studies in terms of peptide spectral matches.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible structural analysis. Below are standard protocols for protein alkylation that can be adapted for use with this compound.

In-Solution Protein Alkylation and Digestion for Mass Spectrometry

This protocol is suitable for purified proteins or simple protein mixtures.

  • Reduction: Reduce disulfide bonds in the protein sample by adding Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 56-60°C for 30-60 minutes.[1][7] Tris(2-carboxyethyl)phosphine (TCEP) can also be used as a reducing agent.[1]

  • Alkylation: After cooling the sample to room temperature, add this compound (or another alkylating agent) in slight molar excess over the reducing agent (e.g., 15-20 mM). Incubate in the dark at room temperature for 30 minutes.[1][7]

  • Quenching: Quench the alkylation reaction by adding a small amount of DTT or another thiol-containing reagent.[1]

  • Digestion: Prepare the protein for mass spectrometry by buffer exchange and digestion with a protease such as trypsin. Filter-aided sample preparation (FASP) is a common method for this step.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of alkylation.[1]

In-Gel Protein Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.

  • Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel piece with a solution of acetonitrile and ammonium bicarbonate.

  • Reduction: Reduce the proteins within the gel piece by incubating with 10 mM DTT at 56°C for 1 hour.

  • Alkylation: Remove the DTT solution and add a solution of the alkylating agent (e.g., 55 mM this compound) and incubate in the dark at room temperature for 45 minutes.

  • Washing and Digestion: Wash the gel piece to remove excess alkylating agent and then digest the protein in-gel with trypsin overnight at 37°C.[8]

  • Peptide Extraction and Analysis: Extract the peptides from the gel for subsequent LC-MS/MS analysis.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

In_Solution_Alkylation_Workflow Protein Protein Sample (in solution) Reduction Reduction (e.g., DTT, TCEP) Protein->Reduction Add reducing agent Incubate Alkylation Alkylation (this compound) Reduction->Alkylation Cool to RT Add alkylating agent Incubate in dark Quenching Quenching Alkylation->Quenching Add quenching agent Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Buffer exchange LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: Workflow for in-solution protein alkylation.

Alkylation_Reaction_Mechanism cluster_cys Cysteine Residue cluster_nbaa This compound cluster_product Alkylated Cysteine Cys Protein-SH Product Protein-S-CH2-CO-N(CH2)3 Cys->Product Nucleophilic Attack NBAA Br-CH2-CO-N(CH2)3 NBAA->Product HBr + HBr

Caption: Proposed reaction of this compound with a cysteine residue.

Structural Analysis Techniques

The primary methods for analyzing the structure of alkylated proteins are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Bottom-up proteomics, involving the analysis of proteolytic peptides by LC-MS/MS, is the most common method for identifying alkylation sites.[1] The mass shift introduced by the alkylating agent allows for the precise localization of the modification on the peptide sequence. Tandem mass spectrometry (MS/MS) provides fragmentation data that confirms the identity of the modified amino acid.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-resolution information on the three-dimensional structure of proteins in solution.[9] Chemical shift perturbation experiments can be used to map the location of the alkylation and to study its effect on the protein's structure and dynamics.[10] While powerful, NMR studies typically require larger amounts of purified, isotopically labeled protein.

Conclusion

While specific data for this compound is not yet widely available, its behavior as a protein alkylating agent can be inferred from the well-documented reactivity of other α-haloacetyl compounds. It is expected to be an effective reagent for cysteine alkylation, though with a potential for off-target reactions similar to iodoacetamide. The unique mass shift and the potential for the azetidine moiety to influence protein interactions make it an interesting candidate for further investigation in chemical biology and proteomics. Researchers considering the use of this compound should perform pilot experiments to characterize its reactivity and specificity with their protein of interest.

References

Navigating the Kinetics of N-Bromoacetylazetidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A conspicuous absence of direct kinetic studies on N-Bromoacetylazetidine necessitates a comparative approach to understanding its reactivity. For researchers, scientists, and drug development professionals, this guide provides a framework for predicting the kinetic behavior of this compound by examining analogous N-haloacetyl compounds and their reactions with biologically relevant nucleophiles. Detailed experimental protocols are also presented to empower researchers to conduct their own kinetic investigations.

Comparative Kinetic Data: Insights from Related Compounds

Due to the limited availability of specific kinetic data for this compound, this section presents data from studies on similar electrophilic compounds, primarily focusing on their reactions with thiol-containing nucleophiles like cysteine and glutathione. This information serves as a valuable proxy for estimating the reactivity of this compound and for designing kinetic experiments.

ElectrophileNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
N-methylated vinylpyridineN-Ac-Cys-NH₂18.23 mM concentration[1]
Heteroaromatic sulfoneCysteine1651Not specified[1]
ChlorooximeCysteine> 100Not specified[1]
Cyclopropenyl ketoneCysteine> 100Not specified[1]

Note: The rate constants presented above are for different electrophiles reacting with cysteine or its derivatives. While not directly measuring the reactivity of this compound, they offer a perspective on the magnitude of rate constants observed for cysteine bioconjugation reactions. The reactivity of this compound is anticipated to be significant due to the presence of the strained azetidine ring and the good leaving group (bromide).

Factors Influencing Reaction Kinetics

The rate of reaction of this compound with nucleophiles is expected to be influenced by several factors:

  • Nucleophilicity: The strength of the nucleophile is a key determinant. Thiols, such as the side chain of cysteine, are potent nucleophiles and are expected to react rapidly. The order of reactivity is generally thiols > amines > alcohols.

  • Solvent: Polar protic solvents can solvate the nucleophile, potentially reducing its reactivity, while polar aprotic solvents may lead to faster reaction rates.[2]

  • pH: The pH of the reaction medium will affect the protonation state of the nucleophile. For instance, the nucleophilicity of the thiol group of cysteine is significantly higher in its thiolate form (RS⁻), which is favored at pH values above its pKa (around 8.5).

  • Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, following the Arrhenius equation.

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound with a nucleophile (e.g., cysteine, glutathione).

Determination of Pseudo-First-Order Rate Constants

This method is employed when one reactant (in this case, the nucleophile) is in significant excess over the other (this compound), simplifying the kinetic analysis.

Materials:

  • This compound stock solution (e.g., in a suitable organic solvent like DMSO or acetonitrile)

  • Nucleophile stock solution (e.g., L-cysteine or glutathione in a buffered aqueous solution)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Stopped-flow apparatus (for very fast reactions)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound of known concentration. Prepare a series of nucleophile solutions in the reaction buffer at concentrations at least 10-fold higher than the this compound concentration.

  • Spectrophotometric Monitoring: Determine the wavelength of maximum absorbance (λ_max) of this compound or a wavelength where the product absorbs and the reactants do not.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

    • In a cuvette, mix the this compound solution with a large excess of the nucleophile solution. For rapid reactions, a stopped-flow instrument should be used to ensure rapid mixing.

    • Immediately start monitoring the change in absorbance over time at the chosen wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the linear portion of this plot will be equal to the negative of the pseudo-first-order rate constant (k_obs).

Determination of the Second-Order Rate Constant

The second-order rate constant (k₂) provides a more fundamental measure of the reaction rate.

Procedure:

  • Varying Nucleophile Concentration: Repeat the pseudo-first-order experiment with several different excess concentrations of the nucleophile.

  • Data Analysis:

    • Plot the obtained pseudo-first-order rate constants (k_obs) against the corresponding concentrations of the nucleophile.

    • The slope of this linear plot will be the second-order rate constant (k₂) for the reaction between this compound and the nucleophile.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sol_NBA This compound Stock Solution Mixing Rapid Mixing (Spectrophotometer or Stopped-Flow) Sol_NBA->Mixing Sol_Nuc Nucleophile Stock Solutions (Varying Concentrations) Sol_Nuc->Mixing Buffer Reaction Buffer Buffer->Mixing Monitoring Monitor Absorbance vs. Time Mixing->Monitoring Plot1 Plot ln(Abs) vs. Time Monitoring->Plot1 Calc_k_obs Calculate k_obs (Pseudo-First-Order Rate Constant) Plot1->Calc_k_obs Plot2 Plot k_obs vs. [Nucleophile] Calc_k_obs->Plot2 Calc_k2 Calculate k₂ (Second-Order Rate Constant) Plot2->Calc_k2

Caption: Experimental workflow for determining reaction kinetics.

Reaction_Pathway NBA This compound TS Transition State NBA->TS Nuc Nucleophile (e.g., R-SH) Nuc->TS Product Conjugate Product TS->Product Leaving_Group Br⁻ TS->Leaving_Group

Caption: Generalized SN2 reaction pathway.

By employing the comparative data and detailed protocols within this guide, researchers can effectively approach the kinetic characterization of this compound, paving the way for its informed application in drug development and chemical biology.

References

A Comparative Analysis of Azetidine-Based Probes in Chemical Biology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical probes is paramount for elucidating biological mechanisms and identifying novel therapeutic targets. Azetidine-containing probes have emerged as a versatile class of tools in chemical biology, offering unique structural and reactivity profiles. This guide provides a comprehensive comparative analysis of various azetidine-based probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research applications.

The compact, four-membered azetidine ring imparts distinct properties to chemical probes, influencing their cell permeability, target engagement, and metabolic stability. This guide will delve into a comparison of azetidine-based probes categorized by their primary application: fluorescent imaging and activity-based protein profiling (ABPP).

Azetidine-Based Fluorescent Probes: Enhancing Brightness and Photostability

Azetidine moieties have been successfully incorporated into fluorescent dyes to enhance their photophysical properties. A notable example is the development of azetidinyl malachite green (Aze-MG or MG3), which demonstrates superior performance compared to conventional malachite green (MG1) probes.

Performance Comparison of Malachite Green-Based Probes
ProbeQuantum Yield (Φ)Relative BrightnessPhotostability (% remaining after 600s)
MG1/dL5 0.121.0x62%
Aze-MG (MG3)/dL5 "0.28 2.6x 70%

Data sourced from a study on azetidinyl malachite green probes.[1]

The substitution of the N,N-dimethylamino group in conventional malachite green with an azetidine ring suppresses the twisted intramolecular charge transfer (TICT) effect, leading to a significant increase in quantum yield and photostability.[1] This enhancement makes Aze-MG an ideal probe for live-cell and dynamic super-resolution imaging.[1]

Similarly, the incorporation of substituted azetidines into purine analogs has been shown to transform non-fluorescent heterocycles into useful fluorophores for aqueous solutions. The quantum yield of these probes can be tuned by modifying the substituent at the 3-position of the azetidine ring.

Activity-Based Protein Profiling (ABPP) with Azetidine Probes

Activity-based protein profiling is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. Azetidine-based scaffolds have been employed in the design of electrophilic "warheads" for ABPP probes, primarily targeting nucleophilic residues like cysteine and serine.

Comparative Analysis of Azetidine-Based Electrophiles

While direct head-to-head comparisons of a wide range of azetidine-based electrophiles in ABPP are still emerging, studies on related scaffolds provide valuable insights. For instance, a comparative analysis of azetidine and piperidine-based compounds highlights the influence of ring strain and basicity on their properties, which in turn affects their reactivity and suitability as electrophilic probes.

PropertyAzetidinePiperidine
Ring StrainHighLow
Basicity (pKa)~11.29~11.22
Lipophilicity (logP)Generally lowerGenerally higher
Metabolic StabilityCan be susceptible to ring-openingGenerally more stable

This table provides a general comparison of the core scaffolds.

The higher ring strain of the azetidine nucleus can be leveraged to design reactive probes. Different "warhead" subtypes, such as 2-cyanoazetidines and 2-ketoazetidines, have been explored as inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV).[2] These functional groups have the potential for covalent bond formation with target enzymes.[2] However, their chemical stability is a critical consideration, as some derivatives can undergo internal cyclization to inactive forms.[2] In contrast, 3-fluoroazetidines offer sub-micromolar inhibitory potency without the same propensity for chemical instability.[2]

Experimental Protocols

General Protocol for In-Cell Target Engagement with Azetidine-Based Probes

This protocol outlines a general workflow for assessing the ability of an azetidine-based probe to engage its intracellular target.

Workflow for In-Cell Target Engagement

cluster_cell_culture Cell Culture & Treatment cluster_lysis_capture Lysis & Target Capture cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency compound_treatment 2. Treat cells with varying concentrations of azetidine probe cell_culture->compound_treatment incubation 3. Incubate for a defined period compound_treatment->incubation cell_lysis 4. Lyse cells to release proteins incubation->cell_lysis target_capture 5. Capture probe-bound proteins (e.g., using affinity tag) cell_lysis->target_capture sds_page 6. Separate proteins by SDS-PAGE target_capture->sds_page ms_analysis 8. Identify targets by Mass Spectrometry target_capture->ms_analysis western_blot 7. Detect target protein by Western Blot sds_page->western_blot

Caption: Workflow for in-cell target engagement analysis of azetidine probes.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

  • Probe Treatment: Treat cells with a range of concentrations of the azetidine-based probe. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a time sufficient for probe uptake and target engagement.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.

  • Target Enrichment (for pull-down assays): If the probe contains an affinity tag (e.g., biotin), incubate the lysate with streptavidin-coated beads to enrich for probe-labeled proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific to the target protein to visualize engagement.

  • Mass Spectrometry (for target identification): Elute the enriched proteins from the beads, digest them into peptides, and analyze by LC-MS/MS to identify the protein targets of the probe.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity and potency of an azetidine-based inhibitor by competing its binding against a broad-spectrum ABPP probe.

Competitive ABPP Workflow

cluster_incubation Incubation Steps cluster_detection Detection & Analysis proteome_inhibitor 1. Pre-incubate proteome with azetidine-based inhibitor probe_addition 2. Add broad-spectrum ABPP probe proteome_inhibitor->probe_addition click_chemistry 3. 'Click' on a reporter tag (e.g., fluorophore, biotin) probe_addition->click_chemistry gel_analysis 4. Analyze by SDS-PAGE and in-gel fluorescence click_chemistry->gel_analysis ms_analysis 5. Analyze by LC-MS/MS for quantitative profiling click_chemistry->ms_analysis

Caption: Workflow for competitive activity-based protein profiling.

Methodology:

  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the azetidine-based inhibitor for a defined period.

  • Probe Labeling: Add a broad-spectrum ABPP probe (with an alkyne or azide handle) that targets the enzyme class of interest and incubate.

  • Reporter Tag Conjugation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., a fluorophore for in-gel fluorescence or biotin for enrichment).

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band indicates successful competition by the azetidine inhibitor.

    • Mass Spectrometry-Based: Enrich the biotin-labeled proteins, digest them, and analyze by LC-MS/MS for quantitative proteomic analysis to determine the inhibitor's potency and selectivity across the proteome.

Caco-2 Permeability Assay

This assay is used to assess the cell permeability of azetidine-based probes, which is a critical parameter for their utility in live-cell applications.

Caco-2 Permeability Assay Workflow

cluster_monolayer Cell Monolayer Preparation cluster_transport Transport Experiment cluster_quantification Quantification & Analysis seed_cells 1. Seed Caco-2 cells on permeable supports culture 2. Culture for 21 days to form a differentiated monolayer seed_cells->culture teer_measurement 3. Measure TEER to confirm monolayer integrity culture->teer_measurement add_compound 4. Add azetidine probe to apical or basolateral side teer_measurement->add_compound incubate_sample 5. Incubate and collect samples from the receiver chamber over time add_compound->incubate_sample lc_ms 6. Quantify compound concentration by LC-MS/MS incubate_sample->lc_ms papp_calculation 7. Calculate the apparent permeability coefficient (Papp) lc_ms->papp_calculation

Caption: Workflow for assessing cell permeability using the Caco-2 assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The azetidine-based probe is added to the apical (A) or basolateral (B) chamber of the transwell. Samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the probe in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. Transport in both A-to-B and B-to-A directions can be measured to assess passive permeability and the potential for active efflux.

References

A Comparative Guide to Protein Modification: Assessing N-Bromoacetylazetidine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of understanding and manipulating biological processes. The choice of a chemical reagent for this purpose is critical, dictating the specificity, efficiency, and ultimate impact on protein function. This guide provides a comprehensive comparison of N-Bromoacetylazetidine, a potentially novel reagent, with established alternatives such as iodoacetamide and N-ethylmaleimide for the modification of cysteine residues.

Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide will draw upon the well-documented reactivity of the bromoacetyl functional group and the chemical properties of the azetidine ring to infer its characteristics. This analysis is juxtaposed with extensive experimental data for iodoacetamide and N-ethylmaleimide.

Executive Summary of Reagent Comparison

The selection of a cysteine-modifying reagent is a trade-off between reactivity, selectivity, and the stability of the resulting linkage. While this compound is not a widely characterized reagent, its bromoacetyl group suggests a reactivity profile similar to other haloacetamides. The presence of the strained azetidine ring may influence its reactivity and steric hindrance.

FeatureThis compound (Inferred)IodoacetamideN-Ethylmaleimide (NEM)
Primary Target Cysteine ThiolCysteine ThiolCysteine Thiol
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael Addition
Reaction pH Neutral to slightly alkaline (pH 7-8.5)Neutral to slightly alkaline (pH 7-8.5)Near-neutral (pH 6.5-7.5) for optimal specificity[1]
Reactivity Expected to be comparable to or slightly less than iodoacetamideHighVery high, often faster than iodoacetamide[2]
Selectivity Moderate; potential for off-target modification of His, Lys, Met at higher pHModerate; known to modify His, Lys, Met, Asp, Glu, Tyr, and N-terminus[3][4]High for thiols at pH 6.5-7.5; reactivity with amines increases at pH > 7.5[1]
Bond Stability Stable thioether bondStable thioether bondStable thioether bond
Key Advantages Potentially offers a unique reactivity or steric profile due to the azetidine ring.Well-characterized, readily available, and effective.High specificity for thiols at optimal pH and rapid reaction kinetics.[5]
Key Disadvantages Lack of experimental data, potential for off-target reactions similar to other haloacetamides.Significant potential for off-target modifications, light-sensitive.[3]Potential for reaction with other nucleophiles at higher pH.[1]

Reaction Mechanisms and Specificity

The primary mode of action for haloacetamide reagents like this compound and iodoacetamide is the SN2 alkylation of the nucleophilic thiolate anion of a cysteine residue. This reaction is highly dependent on the pKa of the cysteine thiol and is generally more efficient at slightly alkaline pH where the thiolate form is more prevalent. In contrast, N-ethylmaleimide reacts via a Michael addition, which is also highly efficient but can exhibit greater specificity for thiols under near-neutral pH conditions.

Reaction_Mechanisms cluster_Bromoacetyl This compound / Iodoacetamide (SN2 Alkylation) cluster_NEM N-Ethylmaleimide (Michael Addition) Protein_Cys_SH Protein-Cys-S⁻ Transition_State_Br [Protein-Cys-S---CH₂(Br)---C(=O)-R]‡ Protein_Cys_SH->Transition_State_Br Nucleophilic Attack Bromoacetyl Br-CH₂-C(=O)-R Bromoacetyl->Transition_State_Br Modified_Protein_Br Protein-Cys-S-CH₂-C(=O)-R Transition_State_Br->Modified_Protein_Br Leaving_Group_Br Br⁻ Transition_State_Br->Leaving_Group_Br Leaving Group Departure Protein_Cys_SH_NEM Protein-Cys-S⁻ Transition_State_NEM [Michael Adduct Intermediate] Protein_Cys_SH_NEM->Transition_State_NEM Nucleophilic Attack NEM N-Ethylmaleimide NEM->Transition_State_NEM Modified_Protein_NEM Protein-Cys-S-N-Ethylsuccinimide Transition_State_NEM->Modified_Protein_NEM Protonation Experimental_Workflow cluster_prep 1. Protein Preparation cluster_mod 2. Cysteine Modification cluster_analysis 3. Analysis A Purified Protein B Reduction of Disulfides (e.g., DTT, TCEP) A->B C Incubation with Modifying Reagent B->C D Quenching of Excess Reagent (e.g., β-mercaptoethanol) C->D E Removal of Excess Reagent (e.g., Dialysis, Desalting) D->E F Confirmation of Modification (e.g., Mass Spectrometry) E->F G Functional Assays (e.g., Activity, Binding) E->G H Structural Analysis (e.g., CD, Crystallography) E->H

References

Safety Operating Guide

Proper Disposal of N-Bromoacetylazetidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-Bromoacetylazetidine, a reactive reagent, is classified as a hazardous material requiring specific disposal procedures. This guide provides essential, step-by-step instructions for its proper disposal, grounded in safety data sheet recommendations.

Hazard Profile and Safety Precautions

This compound presents multiple hazards that necessitate careful handling at all times. All personnel must be thoroughly familiar with its Safety Data Sheet (SDS) before working with this chemical.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Irritation: May cause respiratory irritation. It is also a lachrymator, meaning it can cause tearing.[1]

  • Toxicity: Material is destructive to the tissue of the mucous membranes and upper respiratory tract.[1]

  • Reactivity: It is sensitive to moisture, heat, and light. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]

  • Hazardous Decomposition: Thermal decomposition can generate toxic and irritating gases, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE):[1]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (inspect before use).
Eye/Face Protection Chemical goggles or safety glasses and a face shield.
Skin and Body Protection Lab coat and other suitable protective clothing.
Respiratory Protection Use only in a well-ventilated area or in a certified chemical fume hood. In case of inadequate ventilation, wear respiratory protection.
Foot Protection Safety shoes.[1]

Disposal Workflow

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program. This protocol applies to unused or expired solid this compound and materials grossly contaminated with it.

start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Carefully Collect Waste fume_hood->collect container Place in a Labeled, Sealed Hazardous Waste Container collect->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Preparation and Segregation:

  • Ensure all required PPE is worn correctly before handling the chemical.

  • Conduct all disposal-related activities within a certified chemical fume hood to avoid inhalation of any dust or fumes.[1]

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

2. Waste Collection:

  • For solid waste, carefully sweep up and collect any this compound. Avoid creating dust.

  • Place the collected waste into a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

3. Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as weighing paper, spatulas, or absorbent pads from a spill cleanup, must also be considered hazardous waste.

  • Collect these materials in a sealed bag or container for disposal as hazardous waste.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be secure and accessible only to authorized personnel.

5. Final Disposal:

  • The primary recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Do not attempt to dispose of this compound down the sanitary sewer or in the regular trash.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical:

  • Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water and get immediate medical advice/attention.[1]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical advice/attention.[1]

  • Spill Cleanup: For small spills, dampen the solid material with water to avoid creating dust, then transfer it to a suitable container for disposal. Use absorbent paper dampened with water to pick up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal. Wash the spill area with a strong soap and water solution.[2] For larger spills, evacuate the area and contact your institution's EHS department.

References

Personal protective equipment for handling N-Bromoacetylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Bromoacetylazetidine

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 885267-00-5), a key reagent in various laboratory and drug development applications. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards include severe skin burns, serious eye damage, and respiratory irritation. It is also a lachrymator, meaning it can cause tearing.[1] All personnel must be thoroughly familiar with its Safety Data Sheet (SDS) before working with this chemical.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Irritation: May cause respiratory irritation.[1]

  • Reactivity: Sensitive to moisture and light. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect before use.[1]
Eye/Face Protection Chemical goggles or safety glasses with side-shields. A face shield is also recommended for additional protection.[1]
Skin and Body Protection Lab coat and suitable protective clothing to prevent skin exposure.[1] Safety shoes are also recommended.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust, fumes, mist, spray, or vapors.[1] In case of inadequate ventilation, wear respiratory protection.[1]
Operational Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent all contact with skin and eyes.[1]

  • Aerosol and Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a dry, cool, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • The substance is moisture and light-sensitive; store under an inert gas.[1]

  • Store locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Emergency Procedures

First Aid Measures:

  • General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

Spill Response Protocol:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Personal Protection: Only qualified personnel equipped with suitable protective equipment should intervene.[1] This includes wearing gas-tight chemically protective clothing in combination with a self-contained breathing apparatus for major spills.[1]

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup: For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]

  • Decontamination: Decontaminate the spill area.

  • Waste: Collect all cleanup materials in a sealed, properly labeled container for disposal as hazardous waste.

Disposal Plan

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.

Waste Collection and Storage:

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container: Place the waste into a designated, properly labeled, and sealed container that is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other components of the waste.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Method:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1]

  • Disposal should be carried out by a licensed contractor, and the material may be disposed of by incineration in a facility equipped with an afterburner and scrubber.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management cluster_emergency Emergency Response prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate dispose_solid Collect Solid Waste in Labeled Container handle_reaction->dispose_solid dispose_liquid Collect Liquid Waste in Labeled Container handle_reaction->dispose_liquid emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe dispose_storage Store Waste in Designated Area dispose_solid->dispose_storage dispose_liquid->dispose_storage dispose_collection Arrange for Professional Disposal dispose_storage->dispose_collection emergency_notify Notify Supervisor/EHS emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.